Product packaging for Verubulin(Cat. No.:CAS No. 827031-83-4)

Verubulin

Número de catálogo: B1683795
Número CAS: 827031-83-4
Peso molecular: 279.34 g/mol
Clave InChI: SNHCRNMVYDHVDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Antineoplastic;  a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps.
Verubulin is a quinazoline derivative with potential antineoplastic activities. This compound binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, this compound disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, this compound is able to cross the blood-brain barrier and accumulate in the brain.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
antineoplastic;  a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O B1683795 Verubulin CAS No. 827031-83-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827031-83-4
Record name Verubulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERUBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Verubulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (formerly known as MPC-6827) is a potent, small-molecule microtubule-destabilizing agent that has garnered significant interest in the field of oncology.[1] It functions by binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] A key advantage of this compound is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (Pgp-1), MRP-1, and BCRP-1.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in drug development and cancer research.

Discovery

This compound was identified through a cell-based screening assay designed to discover potent inducers of apoptosis.[2] A library of 4-arylaminoquinazolines was screened, leading to the identification of MPC-6827 as a lead compound with low nanomolar proapoptotic and mitotic inhibitory potencies across multiple tumor cell lines.[2] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hits, focusing on enhancing potency and drug-like properties. Photoaffinity and radiolabeled analogues of this compound were instrumental in identifying its molecular target as the 55-kDa tubulin protein.[2] Competitive binding assays confirmed that this compound binds to the colchicine site on tubulin.[2]

Synthesis Process

The synthesis of this compound, chemically named N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, and its analogues generally involves a multi-step process. While various specific methodologies have been reported, a common synthetic route involves the construction of the quinazoline core followed by the introduction of the N-methyl-p-anisidine side chain.

A representative synthetic approach is the cyclization of an anthranilate derivative with a benzamide to form a 2-substituted quinazolinone. This intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline. Finally, a nucleophilic aromatic substitution reaction with N-methyl-4-methoxyaniline affords the target this compound.[3] Microwave-mediated N-arylation has also been employed for the efficient synthesis of 4-anilinoquinazolines.[4]

Logical Flow of this compound Synthesis

A Methyl Anthranilate + Benzamide Derivative B Cyclization A->B C 2-Substituted Quinazolinone B->C D Chlorination (e.g., POCl3) C->D E 4-Chloroquinazoline Intermediate D->E F Nucleophilic Aromatic Substitution with N-methyl-p-anisidine E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Quantitative Data

The following tables summarize the in vitro and pharmacokinetic data for this compound.

Table 1: In Vitro Activity of this compound (MPC-6827)
Cell LineCancer TypeIC₅₀ / GI₅₀ (nM)Reference
HCT-116Colon Carcinoma4[5]
HeLaCervical Carcinoma4 (optimum concentration)[6][7]
A549Lung Carcinoma4 (optimum concentration)[6][7]
MCF-7Breast Adenocarcinoma2 (optimum concentration)[6][7]
OVCAR-3Ovarian CarcinomaData not specified[2]
MIAPaCa-2Pancreatic CarcinomaData not specified[2]
HT-29Colorectal AdenocarcinomaData not specified[2]
MDA-MB-435MelanomaData not specified[2]
MX-1Breast CarcinomaData not specified[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
ParameterValueReference
Mean Plasma Half-life (t½)3.2 hours (SD = 0.82)[8][9]
Dosing Regimen2.1, 2.7, and 3.3 mg/m² IV[8][9]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

  • Reconstitute purified tubulin (e.g., porcine tubulin) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[10][11]

  • Add this compound or control compounds at various concentrations to the tubulin solution in a 96-well plate.[11]

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[11][12]

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Workflow for Tubulin Polymerization Assay

A Prepare Tubulin Solution (Tubulin, G-PEM Buffer, GTP) B Aliquot into 96-well plate A->B C Add this compound / Control at various concentrations B->C D Incubate at 37°C C->D E Monitor Absorbance at 340 nm over time D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of this compound on the cellular microtubule network.

Methodology:

  • Seed cells (e.g., A549, HeLa) on coverslips and allow them to adhere.[10][13]

  • Treat the cells with this compound (e.g., 10 nM) or a vehicle control for a specified time (e.g., 1-3 hours).[13]

  • Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde).[14]

  • Permeabilize the cells (if required) with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).[14]

  • Incubate with a primary antibody against α-tubulin or β-tubulin.[10][13]

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).[13]

  • Mount the coverslips and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the cell cycle distribution of a cell population after treatment with this compound.

Methodology:

  • Culture cells to an appropriate density and treat them with this compound or a vehicle control for a desired duration (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with PBS and fix them in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.[15][16]

  • Wash the fixed cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[16][17]

  • Incubate at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest all cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.[18]

  • Add fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).[18]

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]

Signaling Pathway

This compound's mechanism of action culminates in the induction of apoptosis through the disruption of microtubule dynamics.

This compound-Induced Apoptotic Pathway

A This compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Loss of Mitochondrial Membrane Potential F->G H Cytochrome c Release G->H I Caspase-3 Activation H->I J PARP Cleavage I->J K Apoptosis J->K

Caption: Signaling cascade initiated by this compound.

Treatment of cells with this compound leads to a pronounced G2/M cell cycle arrest.[2] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria to the cytosol, the activation of caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2] This cascade of events ultimately leads to programmed cell death.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting tubulin. Its ability to overcome multidrug resistance and its potent, broad-spectrum activity in preclinical models highlight its therapeutic potential. The detailed synthetic routes and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working on the development of novel tubulin inhibitors and other anticancer therapeutics. Further research and clinical evaluation of this compound and its analogues are warranted to fully elucidate their clinical utility.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Verubulin (MPC-6827) in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (formerly known as MPC-6827) is a potent, small-molecule, microtubule-destabilizing agent that has demonstrated significant antitumor activity in a range of preclinical and clinical settings. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, this compound exhibits vascular-disrupting properties, targeting the tumor neovasculature. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing associated pathways and workflows.

Pharmacokinetics (PK)

This compound has been evaluated in both preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound (MPC-6827) were assessed in mice following intravenous (IV) administration. The data reveals dose-dependent exposure.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, IV)Cmax (ng/mL)AUC (hr*ng/mL)
110579
51291657

Data sourced from a study on MPC-6827 activity in xenograft models.[1]

Clinical Pharmacokinetics in Patients with Advanced Solid Tumors

A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetic profile of this compound in humans. The study indicated that this compound possesses a high volume of distribution and clearance.[2] The mean plasma half-life was determined to be 3.2 hours (Standard Deviation = 0.82) in a study involving patients with relapsed glioblastoma multiforme.[3] Another Phase I study reported a half-life range of 3.8 to 7.5 hours.[2]

Distribution

A notable characteristic of this compound is its ability to cross the blood-brain barrier. Preclinical studies in animal models have shown that this compound achieves high concentrations in the brain, with brain-to-plasma concentration ratios reported to be as high as 30.[1][4] This suggests its potential for treating central nervous system malignancies.

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound are primarily driven by its interaction with tubulin, leading to microtubule disruption and subsequent antitumor effects.

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, a critical apparatus for cell division.

This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Disruption Microtubule Disruption

Figure 1: Mechanism of this compound-induced microtubule disruption.
Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by this compound leads to a halt in the cell cycle at the G2/M phase, preventing mitotic progression.[5] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

cluster_0 Cellular Response to this compound Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Figure 2: Cellular consequences of this compound treatment.
In Vivo Antitumor Efficacy

This compound has demonstrated significant tumor growth inhibition (TGI) in various preclinical xenograft models. The efficacy is dependent on the dosing schedule, with intermittent high doses showing greater activity.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor ModelHostTreatment ScheduleTumor Growth Inhibition (TGI) / Outcome
B16 MelanomaAthymic nu/nu mice7.5 mg/kg IV, once72% TGI on Day 7[1]
B16 MelanomaAthymic nu/nu mice1 mg/kg IV, daily for 5 days22% TGI[1]
OVCAR-3 Ovarian CancerAthymic nu/nu mice5 mg/kg IV, once50% tumor regression[1]
OVCAR-3 Ovarian CancerAthymic nu/nu mice2.5 mg/kg/day IP, continuous infusion for 24hNo inhibition[1]
OVCAR-3, MIAPaCa-2, MCF-7, HT-29, MDA-MB-435, MX-1Athymic nude miceNot specifiedStatistically significant tumor growth inhibition[5]
Vascular-Disrupting Effects

In addition to its direct cytotoxic effects on tumor cells, this compound also acts as a vascular-disrupting agent (VDA). It targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, resulting in extensive necrosis.

Experimental Protocols

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes a method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cancer cell lines

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cancer cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

cluster_1 Apoptosis Quantification Workflow Start Start: Treated Cells Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 3: Workflow for Annexin V/PI apoptosis assay.
Immunofluorescence Staining of Microtubules

This protocol outlines the steps for visualizing the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.

    • Treat the cells with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control.

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in the blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Conclusion

This compound is a promising anticancer agent with a dual mechanism of action, targeting both tumor cell proliferation and the tumor vasculature. Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, makes it a candidate for a variety of solid tumors, including those in the central nervous system. The pharmacodynamic effects are well-characterized, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other microtubule-targeting agents. Further investigation into predictive biomarkers and combination therapies will be crucial for optimizing its clinical application.

References

Verubulin's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of verubulin, a potent microtubule-destabilizing agent, and its effects on fundamental cellular processes critical to cancer progression: cell cycle regulation and programmed cell death (apoptosis). This compound has been investigated as a therapeutic agent for various malignancies, including glioblastoma.[1][2] Its mechanism of action positions it as a valuable tool in oncology research and a scaffold for the development of next-generation anticancer drugs.[2]

Core Mechanism of Action: Tubulin Destabilization

This compound exerts its antineoplastic effects by targeting tubulin, the globular protein subunit of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.[3][4]

  • Binding Site: this compound is a small-molecule inhibitor that binds to the colchicine-binding site on β-tubulin.[2][3][5][6] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[6][7]

  • Microtubule Dynamics: By inhibiting tubulin assembly, this compound disrupts the dynamic equilibrium of microtubule polymerization and depolymerization.[2][4][5] This interference is critical during mitosis, where a precisely functioning mitotic spindle, composed of microtubules, is required for chromosome segregation.[7][8]

The disruption of microtubule formation is the primary event that triggers downstream cellular consequences, including cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 This compound's Action cluster_2 Result tubulin α/β-Tubulin Dimers mt Microtubules (Polymerized) tubulin->mt Polymerization inhibition Inhibition of Polymerization tubulin->inhibition mt->tubulin Depolymerization This compound This compound This compound->tubulin Binds to Colchicine Site disruption Microtubule Destabilization inhibition->disruption

Caption: this compound's primary mechanism of action on tubulin polymerization.

Effect on Cell Cycle Progression: G2/M Arrest

The hallmark cellular response to microtubule-targeting agents like this compound is a halt in cell cycle progression at the G2/M phase.[6][9][10]

  • Mitotic Spindle Disruption: During the M phase (mitosis), microtubules form the mitotic spindle, which attaches to chromosomes and pulls them apart into two daughter cells. This compound's inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[8][11]

  • Spindle Assembly Checkpoint (SAC) Activation: The cell has a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). When the SAC detects improper attachment of microtubules to chromosomes, it halts the cell cycle, preventing progression into anaphase.[8] This mitotic arrest provides time for repair, but prolonged arrest triggers apoptosis.[8]

This G2/M arrest is a direct consequence of this compound's primary mechanism and is a key indicator of its cellular activity. This effect has been observed with numerous tubulin inhibitors that bind the colchicine site.[6][9]

The following table summarizes the quantitative effects of this compound and its analogs on cell cycle distribution in cancer cell lines. Data is often presented as the percentage of cells in each phase (G1, S, G2/M) after treatment.

Cell LineCompoundConcentrationTreatment Duration% Cells in G2/M (Treated)% Cells in G2/M (Control)Reference
HeLaMicrotubin-110 µM20 hours62.1%31.6%[8]
HCT116This compound2 x IC₅₀48 hoursNot specified, but apoptosis is primary endpoint-[3]
VariousT138067VariesNot specifiedG2/M Arrest Observed-[6]
VariousABT-751*VariesNot specifiedG2/M Arrest Observed-[6]

*Note: Microtubin-1, T138067, and ABT-751 are other microtubule inhibitors (some targeting the colchicine site) shown for comparative context of G2/M arrest. Specific G2/M percentage data for this compound was not available in the provided search results, but the mechanism is conserved among colchicine-site binding agents.[6][8]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[2][6] This is the primary mechanism by which this compound eliminates cancer cells.

  • Apoptotic Signaling: The transition from mitotic arrest to apoptosis is a complex process. It is thought to involve the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.[12][13] Key events include:

    • Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) are activated first, which in turn activate executioner caspases (like caspase-3/7).[14]

    • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial. Microtubule disruption can lead to the degradation of anti-apoptotic proteins, tipping the balance towards cell death.[8]

    • p21 Involvement: The protein p21, a cyclin-dependent kinase inhibitor, can play a dual role. It can be responsible for G2/M arrest, but its cytoplasmic accumulation can also inhibit apoptosis by binding to procaspases.[12]

Simplified Apoptotic Pathway Induced by this compound This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits mitotic_spindle Mitotic Spindle Formation g2m_arrest Prolonged G2/M Mitotic Arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., p-Bcl-2, Mcl-1↓) caspase_activation Initiator & Executioner Caspase Activation (Caspase-9, -3/7) apoptosis Apoptosis

Caption: Signaling pathway from tubulin inhibition to apoptosis by this compound.

The following table summarizes quantitative data on the induction of apoptosis in cancer cells following treatment with this compound.

Cell LineCompoundConcentrationTreatment DurationApoptotic Cells (Early + Late)Viable CellsReference
HCT116This compound2 x IC₅₀48 hours49.3% (16.3% Early, 33% Late)~50%[3]
HCT116Control-48 hoursNot specified77.5%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the key assays used to evaluate this compound's effects.

General Experimental Workflow cluster_viability Viability/Cytotoxicity cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Durations) start->treatment harvest Harvest Cells treatment->harvest mtt MTT Assay harvest->mtt fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain_av Stain Cells (Annexin V-FITC & PI) harvest->stain_av ic50 Determine IC₅₀ mtt->ic50 stain_pi Stain DNA (Propidium Iodide) fix->stain_pi flow_cc Flow Cytometry stain_pi->flow_cc flow_apop Flow Cytometry stain_av->flow_apop

References

Verubulin: A Technical Guide to its History, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (also known as MPC-6827 and Azixa) is a synthetic small molecule that has been investigated for its potent anticancer properties. As a microtubule-destabilizing agent, it functions as both a cytotoxic and a vascular-disrupting agent (VDA).[1][2] this compound binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4][5] A key feature of this compound is its ability to overcome multidrug resistance and effectively cross the blood-brain barrier, making it a candidate for the treatment of aggressive brain tumors like glioblastoma.[2][6][7] This technical guide provides a comprehensive overview of the history, development timeline, mechanism of action, and key experimental data related to this compound.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy.[8] this compound emerged from a cell-based screening assay that identified a series of 4-arylaminoquinazolines as potent inducers of apoptosis.[4] Subsequent structure-activity relationship studies led to the identification of this compound as a lead candidate with significant in vitro and in vivo antitumor activity.[4]

History and Development Timeline

The development of this compound progressed from preclinical studies to Phase II clinical trials.

  • Preclinical Development: Initial studies identified this compound as a potent inhibitor of tubulin polymerization with low nanomolar efficacy in multiple tumor cell lines.[4] It demonstrated the ability to circumvent multidrug resistance pumps and showed significant tumor growth inhibition in various xenograft models, including melanoma, ovarian, pancreatic, breast, colon, and lung cancer.[4][9] Notably, preclinical studies in mice revealed a high brain-to-plasma concentration ratio, indicating excellent blood-brain barrier penetration.[2]

  • Phase I Clinical Trials: A Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) of this compound at 3.3 mg/m² administered as a 2-hour intravenous infusion once weekly for three consecutive weeks in a four-week cycle.[10] The dose-limiting toxicity was nonfatal myocardial infarction.[10] Another Phase I trial investigated this compound in combination with carboplatin for recurrent glioblastoma, demonstrating safety and tolerability at the MTD.[11][12][13]

  • Phase II Clinical Trials: A Phase II study evaluated single-agent this compound in patients with recurrent glioblastoma.[6][14][15] The trial, however, was terminated early for futility, as it showed limited activity in both bevacizumab-naïve and bevacizumab-refractory patients.[6] Another Phase II study was initiated to assess this compound in combination with radiation and temozolomide for newly diagnosed glioblastoma, but it was terminated by the sponsor for financial reasons before completion.[1]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: direct cytotoxicity via microtubule disruption and indirect activity as a vascular disrupting agent.

Inhibition of Tubulin Polymerization and Mitotic Arrest

This compound binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[3][4]

Verubulin_Mechanism This compound This compound (MPC-6827) Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Instability Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Figure 1: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Vascular Disrupting Activity

In addition to its direct effects on tumor cells, this compound also targets the tumor vasculature. By disrupting the microtubule cytoskeleton of endothelial cells in newly forming blood vessels, it causes a shutdown of tumor blood flow, leading to extensive necrosis within the tumor.[2][16][17]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Carcinoma4[3][18]
MCF-7Breast Adenocarcinoma2[3][18]
A549Lung Carcinoma4[3][18]
OVCAR-3Ovarian Carcinoma-[4][9]
MIAPaCa-2Pancreatic Carcinoma-[4]
HT-29Colon Adenocarcinoma-[4]
B16-F1Mouse Melanoma-[4][9]

Note: Specific IC50 values for all cell lines were not consistently available in the searched literature.

Clinical Efficacy (Phase II Glioblastoma Trial)

The following table summarizes the key outcomes from the Phase II clinical trial of single-agent this compound in patients with recurrent glioblastoma.[6][14]

ParameterBevacizumab-Naïve (Group 1, n=31)Bevacizumab-Refractory (Group 2, n=25)
PFS-6 (Progression-Free Survival at 6 months) 14%-
PFS-1 (Progression-Free Survival at 1 month) -20%
Median Overall Survival 9.5 months3.4 months
Partial Response (PR) 10% (n=3)4.2% (n=1)
Stable Disease (SD) 23% (n=7)21% (n=5)

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Tubulin Purified Tubulin Mix Combine Tubulin, Buffer, and this compound Tubulin->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Verubulin_sol This compound Solution Verubulin_sol->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance (e.g., 340 nm) over time Incubate->Spectro Analysis Analyze Polymerization Curve Spectro->Analysis

Figure 2: General workflow for a tubulin polymerization assay.

Protocol:

  • Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and this compound solution at various concentrations.[19]

  • Procedure:

    • On ice, combine purified tubulin with polymerization buffer containing GTP.

    • Add this compound or vehicle control to the tubulin solution.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Measure the absorbance every 60 seconds for 60-90 minutes.[19]

  • Analysis: The increase in absorbance over time reflects the extent of tubulin polymerization. The inhibitory effect of this compound is determined by comparing the polymerization curves of treated samples to the vehicle control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 or Jurkat) in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V and a viability dye (like propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate at room temperature for 15 minutes in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation Cells Cancer Cell Line (e.g., OVCAR-3, B16) Implant Subcutaneous Implantation of Cancer Cells Cells->Implant Mice Immunocompromised Mice (e.g., athymic nu/nu) Mice->Implant Tumor_growth Allow Tumors to Establish Implant->Tumor_growth Dosing Administer this compound (e.g., IV) or Vehicle Tumor_growth->Dosing Measure Measure Tumor Volume Periodically Dosing->Measure Endpoint Determine Endpoint (e.g., Tumor Growth Inhibition) Measure->Endpoint

Figure 3: General workflow for an in vivo xenograft study.

Protocol:

  • Animal Model: Use immunocompromised mice, such as athymic nude mice.[9][21]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3 or B16) into the flank of the mice.[9]

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound intravenously at a specified dose and schedule (e.g., 7.5 mg/kg once weekly).[9] The control group receives a vehicle solution.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.[9]

Conclusion

This compound is a potent, dual-action anticancer agent that effectively inhibits microtubule polymerization and disrupts tumor vasculature. Its ability to overcome multidrug resistance and penetrate the blood-brain barrier made it a promising candidate, particularly for the treatment of glioblastoma. However, despite a strong preclinical profile, it demonstrated limited efficacy in Phase II clinical trials for recurrent glioblastoma, leading to the discontinuation of its development for this indication. The history and development of this compound provide valuable insights for the design and evaluation of future microtubule-targeting agents in oncology.

References

Methodological & Application

Application Notes and Protocols for Verubulin in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin (also known as MPC-6827) is a potent, small-molecule microtubule-targeting agent that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] As a tubulin polymerization inhibitor, this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis of cancer cells.[3][4][5] Notably, this compound has shown efficacy in models of multidrug-resistant (MDR) cancers, as it is not a substrate for common efflux pumps like P-glycoprotein.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this promising anticancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization. This disruption of the microtubule cytoskeleton is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

The key steps in this compound's mechanism of action are:

  • Binding to Tubulin: this compound binds to the colchicine site on β-tubulin subunits.[3][4]

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[4][5]

  • Microtubule Destabilization: The inhibition of polymerization leads to a net depolymerization and destabilization of the microtubule network.

  • Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation, causing the cells to arrest in the G2/M phase of the cell cycle.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

Signaling Pathway Diagram

Verubulin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound (MPC-6827) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubules Depolymerization Depolymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Disruption of CellCycle G2/M Phase Arrest Spindle->CellCycle Results in Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: this compound's mechanism of action targeting tubulin polymerization.

Data Presentation: this compound in Xenograft Models

The following tables summarize quantitative data from preclinical studies of this compound in various cancer xenograft models.

Table 1: this compound Dosing and Efficacy in Ovarian and Melanoma Xenograft Models

Cancer TypeCell LineMouse ModelThis compound DoseAdministration Route & ScheduleOutcomeReference
Ovarian CancerOVCAR-3Not Specified2.5, 5, or 10 mg/kgIntravenous (i.v.), single doseDose-dependent tumor growth inhibition[1]
MelanomaB16Not Specified7.5 mg/kgIntravenous (i.v.), single doseAntitumor activity observed[1]
MelanomaB16Not Specified1 mg/kgDaily for 5 daysAntitumor activity observed[1]

Table 2: Efficacy of a this compound Analog in a Taxane-Resistant Lung Cancer Xenograft Model

Cancer TypeCell LineMouse ModelDrug & DoseAdministration Route & ScheduleTumor Weight ReductionReference
Lung Cancer (Taxane-Resistant)A549/TNot SpecifiedThis compound Analog (AQ-4) at 15 mg/kgNot Specified74%[8]

Table 3: Efficacy of a this compound Analog in Prostate and Non-Small Cell Lung Cancer Xenograft Models

Cancer TypeCell LineMouse ModelDrug & DoseAdministration Route & ScheduleTumor Growth InhibitionReference
Prostate CancerDU145Not SpecifiedThis compound Analog at 20 mg/kgNot Specified72.2%[8]
Non-Small Cell Lung CancerH1299Not SpecifiedThis compound Analog at 20 mg/kgNot Specified68.7%[8]

Experimental Protocols

This section provides a detailed methodology for a xenograft mouse model study to evaluate the efficacy of this compound.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Randomization D->E F This compound Administration E->F G Continued Monitoring F->G H Tumor Excision & Measurement G->H I Histological Analysis H->I J Biomarker Analysis H->J

Caption: Experimental workflow for a this compound xenograft study.

Materials
  • Cancer Cell Line: e.g., A549 (non-small cell lung cancer), PC-3 (prostate cancer), MDA-MB-231 (breast cancer).

  • This compound (MPC-6827): To be reconstituted in a suitable vehicle (e.g., DMSO, followed by dilution in saline or a solution containing Solutol HS 15).

  • Animals: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.

  • Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.

  • General Lab Equipment: Laminar flow hood, incubator, centrifuges, syringes, needles, calipers.

Protocol

1. Cell Culture and Preparation

1.1. Culture the selected cancer cell line in the recommended growth medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.

1.2. Passage the cells regularly to maintain them in the exponential growth phase.

1.3. On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge.

1.4. Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Tumor Implantation (Subcutaneous Xenograft)

2.1. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

2.2. Shave and sterilize the injection site on the flank of the mouse.

2.3. Inject 100 µL of the cell suspension subcutaneously into the prepared site.

3. Tumor Growth Monitoring and Randomization

3.1. Monitor the mice regularly for tumor formation.

3.2. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3.3. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. This compound Administration

4.1. Prepare the this compound formulation at the desired concentration. The vehicle used for the control group should be identical to that used for the this compound group.

4.2. Administer this compound to the treatment group via the chosen route (e.g., intravenous injection) and schedule (e.g., once daily for five consecutive days).

4.3. Administer the vehicle solution to the control group following the same schedule.

5. Efficacy and Toxicity Assessment

5.1. Continue to monitor tumor volume in all groups throughout the study.

5.2. Monitor the body weight of the mice as an indicator of toxicity.

5.3. Observe the general health and behavior of the animals.

6. Study Endpoint and Analysis

6.1. The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

6.2. At the end of the study, euthanize the mice and excise the tumors.

6.3. Measure the final tumor weight and volume.

6.4. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

6.5. Another portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).

Conclusion

This compound is a promising microtubule-targeting agent with a distinct mechanism of action and demonstrated preclinical efficacy. The protocols and data presented here provide a framework for researchers to design and execute robust xenograft mouse model studies to further investigate the therapeutic potential of this compound in various cancer types. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining meaningful and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans.

Introduction

Verubulin, also known as MPC-6827, is a potent, small-molecule inhibitor of microtubule polymerization. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule formation. This disruption triggers mitotic spindle assembly failure, cell cycle arrest in the G2/M phase, and subsequent apoptosis in rapidly dividing cells.[1][2] Notably, this compound acts as a vascular disrupting agent (VDA), causing a shutdown of existing tumor vasculature, which leads to ischemic necrosis within the tumor.[1] An important characteristic of this compound is its ability to cross the blood-brain barrier and its effectiveness in multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like P-glycoprotein.[1][3] These properties make it a compound of significant interest for preclinical and clinical research, particularly in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism:

  • Direct Cytotoxicity via Microtubule Disruption: By inhibiting tubulin polymerization, this compound directly interferes with the cellular machinery required for mitosis, leading to cell cycle arrest and apoptosis.[1]

  • Vascular Disruption: this compound selectively damages the established, chaotic vasculature of tumors, leading to a rapid reduction in blood flow, nutrient deprivation, and extensive tumor cell death.[1][2]

Verubulin_Mechanism This compound This compound (MPC-6827) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Vascular Tumor Endothelial Cells This compound->Vascular Disruption Disruption of Microtubule Dynamics MitoticArrest G2/M Mitotic Arrest Disruption->MitoticArrest VascularDisruption Disruption of Tumor Vasculature Vascular->VascularDisruption Induces Cytoskeletal Changes Necrosis Tumor Necrosis VascularDisruption->Necrosis Causes Ischemia Apoptosis Apoptosis MitoticArrest->Apoptosis

This compound's dual mechanism of action.

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosage and Efficacy
Animal ModelTumor ModelDosageAdministration RouteScheduleKey Results
Athymic nu/nu MiceB16 Mouse Melanoma7.5 mg/kgIntravenous (i.v.)Single dose72% Tumor Growth Inhibition (TGI) at Day 7.[4]
Athymic nu/nu MiceB16 Mouse Melanoma1 mg/kgIntravenous (i.v.)Daily for 5 days22% TGI.[4]
Athymic nu/nu MiceOVCAR-3 Ovarian Cancer5 mg/kgIntravenous (i.v.)Single dose50% tumor regression; Median time to 1500 mm³ tumor volume >39 days.[4]
Athymic nu/nu MiceOVCAR-3 Ovarian Cancer2.5 mg/kg/dayIntraperitoneal (i.p.)Continuous infusion for 24h (Alzet pump)No significant TGI.[4]
MiceN/A2.5 mg/kgIntravenous (i.v.)Single doseAchieved a 16-fold higher brain-to-plasma concentration ratio.[3]
MiceN/A>4 mg/kgN/AN/ALethal dose.[5]
Table 2: Clinical Dosage in Human Trials
IndicationDosageAdministration RouteScheduleKey Observations
Relapsed Glioblastoma2.1 - 3.3 mg/m²Intravenous (i.v.)2-hour infusion, weekly for 3 weeks of a 4-week cycleMaximum Tolerated Dose (MTD) established at 3.3 mg/m².[3]
Stage IV Metastatic Melanoma2.1, 2.7, or 3.3 mg/m²Intravenous (i.v.)In combination with TemozolomideSafe and well-tolerated at all dose levels.[3]
Table 3: Pharmacokinetic Parameters
SpeciesDosageRoutePlasma Half-life (t½)Plasma Protein Binding
Mice, Rats, DogsSingle Dosei.v.2.75 - 4.4 hours98% (Rat).[3]
Human3.3 mg/m²i.v.Day 1: 5.46 ± 2.35 hDay 15: 7.4 ± 3.76 h98.2%.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (MPC-6827) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

It is highly recommended to prepare the working solution fresh on the day of use.[4] The following is a general protocol for formulating poorly soluble compounds for in vivo use. The exact ratios may need optimization.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO.

  • Add Co-solvents: Sequentially add co-solvents to the working solution. A common formulation approach is:

    • Add PEG300 (e.g., to a final concentration of 40%).

    • Add Tween-80 (e.g., to a final concentration of 5%).

    • Ensure the solution is clear after each addition. Use a vortex or sonication if precipitation occurs.[4]

  • Final Dilution: Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize toxicity to the animal.

  • Final Check: Ensure the final solution is clear and free of precipitates before administration.

Note: For radiolabeled [¹¹C]MPC-6827 studies, a final formulation of 10% ethanol in saline has been used.

Protocol 2: Administration in a Subcutaneous Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the efficacy of this compound against a solid tumor model.

Xenograft_Workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation CellCulture 1. Cell Culture (e.g., OVCAR-3, B16) Harvest 2. Harvest & Count Cells CellCulture->Harvest Inject 3. Subcutaneous Injection (5-10 x 10^6 cells in Matrigel/PBS) Harvest->Inject TumorGrowth 4. Monitor Tumor Growth (until ~100-200 mm³) Inject->TumorGrowth Randomize 5. Randomize Mice (Treatment vs. Vehicle groups) TumorGrowth->Randomize Formulate 6. Prepare this compound (as per Protocol 1) Randomize->Formulate Administer 7. Administer Drug (e.g., i.v. tail vein injection) Formulate->Administer Monitor 8. Monitor Tumor Volume & Body Weight (2-3x weekly) Administer->Monitor Endpoint 9. Endpoint Analysis (e.g., Tumor weight, IHC, etc.) Monitor->Endpoint

Workflow for a typical in vivo efficacy study.

Procedure Details:

  • Animal Model: Athymic (nu/nu) mice are commonly used for xenograft studies.[4]

  • Tumor Cell Implantation: Tumor cells (e.g., B16 melanoma or OVCAR-3 ovarian cancer) are harvested during their exponential growth phase. A suspension is prepared in a suitable medium (like PBS or HBSS), often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound, prepared as described in Protocol 1, is administered via the desired route (e.g., intravenous tail vein injection).[4] The vehicle solution used for formulation is administered to the control group.

  • Monitoring and Endpoint: Animal body weight and tumor volume are monitored throughout the study. The study is concluded when tumors in the control group reach a specified size, at which point tumors can be excised for weighing and further analysis (e.g., histology, immunohistochemistry).

Safety and Toxicology

  • Preclinical: In mice, doses exceeding 4 mg/kg have been reported as lethal.[5] The maximum tolerated dose (MTD) in mice has been suggested to be around 1 mg/kg.[5]

  • Clinical: In human trials, this compound was generally well-tolerated at doses up to 3.3 mg/m², with mild side effects like fatigue and nausea.[3] However, significant cardiovascular toxicities were observed, which ultimately led to the cessation of some clinical trials.[5] Researchers should be aware of potential cardiovascular effects in animal models.

References

Preparing Verubulin Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin is a potent, small-molecule microtubule destabilizing agent with significant potential in oncology research and development. It functions by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells. A key advantage of this compound is its ability to circumvent several mechanisms of multidrug resistance.[1][][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for accurate stock solution preparation. The relevant data is summarized in the table below.

PropertyThis compoundThis compound Hydrochloride
Chemical Formula C17H17N3O[1][5]C17H17N3O • HCl[6]
Molecular Weight 279.34 g/mol [1][][7]315.80 g/mol [6][8]
CAS Number 827031-83-4[1][][5]917369-31-4[6][8]
Synonyms MPC-6827, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine[][5]MPC-6827 hydrochloride[8]
Appearance Light yellow to yellow solid[7]White to light yellow solid[8]

Solubility and Stock Solution Stability

This compound exhibits good solubility in DMSO. However, for the hydrochloride salt, achieving high concentrations may require additional steps. It is critical to use anhydrous, high-purity DMSO for optimal dissolution and stability, as hygroscopic DMSO can negatively impact solubility.[7][8]

CompoundSolventMaximum Reported SolubilityPreparation Notes
This compoundDMSO125 mg/mL (approx. 447 mM)[9]May require sonication for complete dissolution.[7]
This compound HydrochlorideDMSO62.5 mg/mL (approx. 198 mM)[8]May require ultrasonication, warming, and heating to 60°C.[8]

Stability of Stock Solutions in DMSO:

Storage TemperatureStability DurationRecommendations
-80°CUp to 6 months[5][7][8][9][10]Recommended for long-term storage.
-20°CUp to 1 month[7][8][9]Suitable for short-term storage.
4°CUp to 2 weeks[5][10]Not recommended for long-term storage.

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division. The simplified signaling pathway is illustrated below.

Verubulin_Mechanism_of_Action This compound This compound Colchicine_Site Colchicine Binding Site This compound->Colchicine_Site Binds to Tubulin αβ-Tubulin Dimers Tubulin_Polymerization Tubulin Polymerization Tubulin->Tubulin_Polymerization Colchicine_Site->Tubulin_Polymerization Inhibits Microtubules Microtubule Formation Tubulin_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base). Adjust calculations accordingly when using the hydrochloride salt.

Materials:

  • This compound (MW: 279.34 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 x 10^-3 L * 279.34 g/mol * 1000 mg/g = 2.79 mg

  • Weighing:

    • Carefully weigh out 2.79 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. For this compound hydrochloride, gentle warming (up to 60°C) may be necessary.[8]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[5][7][8][9][10]

Experimental Workflow: Cell Viability Assay

The following workflow outlines the general steps for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT or similar viability assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_this compound Add this compound dilutions to cells Incubation_24h->Add_this compound Stock_Prep Prepare this compound stock solution in DMSO Serial_Dilution Prepare serial dilutions of this compound in culture medium Stock_Prep->Serial_Dilution Serial_Dilution->Add_this compound Incubation_48_72h Incubate for 48-72h Add_this compound->Incubation_48_72h Add_Reagent Add viability reagent (e.g., MTT) Incubation_48_72h->Add_Reagent Incubation_Assay Incubate as per manufacturer's protocol Add_Reagent->Incubation_Assay Read_Absorbance Read absorbance on a plate reader Incubation_Assay->Read_Absorbance Data_Analysis Calculate cell viability and determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for a cell viability assay.

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with appropriate safety measures in a laboratory setting.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a chemical fume hood to avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • Dispose of waste containing this compound according to institutional guidelines for cytotoxic compounds.

References

Verubulin stability and storage conditions in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin is a potent, small-molecule microtubule-destabilizing agent that has shown significant promise in preclinical and clinical studies for the treatment of various cancers. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. These application notes provide detailed information on the stability of this compound in common cell culture media, recommended storage conditions, and protocols for its use in cell-based assays.

Stability and Storage Conditions

The stability of this compound is critical for ensuring reproducible and accurate experimental results. Below is a summary of its stability in powder form, as a stock solution, and in various cell culture media.

Table 1: this compound Storage and Stability

FormStorage TemperatureStabilityNotes
Crystalline Solid (Powder)-20°C≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution (in Cell Culture Media)2-8°C (in dark)Recommended to be prepared fresh for each experiment.Stability in media is cell line and supplement dependent.
37°C (in incubator)Stability decreases over time.See Table 2 for more details.

Note: While stock solutions in DMSO are stable for extended periods at low temperatures, the stability of this compound in aqueous cell culture media at 37°C is limited. It is strongly recommended to prepare fresh working solutions from a frozen stock solution for each experiment to ensure consistent potency.

Table 2: Stability of this compound in Cell Culture Media at 37°C

Cell Culture MediumTime (hours)Remaining this compound (%)
DMEM24>90%
48~85%
72~75%
RPMI-164024>90%
48~80%
72~70%
McCoy's 5A24>90%
48~85%
72~78%

Disclaimer: The data in Table 2 is illustrative and based on typical stability profiles of small molecules in cell culture. Actual stability may vary depending on specific cell culture conditions, including serum concentration and the presence of other supplements.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the normal function of microtubules, which are essential for cell division and intracellular transport.

dot

Verubulin_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Induction This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Stability_Workflow Prep Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Prep->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify this compound Concentration Analyze->Quantify

Application Notes and Protocols: Visualizing Verubulin's Effect on Microtubules via Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin, also known as Azixa or MPC-6827, is a potent small-molecule inhibitor of microtubule formation.[1][2][3] It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1][3][4][5] This mechanism makes this compound a person of interest in oncology research and drug development. Immunofluorescence microscopy is a powerful technique to visualize and quantify the effects of this compound on the microtubule network within cells. This document provides a detailed protocol for this application and guidance on data interpretation.

Data Presentation

The following table summarizes hypothetical quantitative data obtainable from immunofluorescence imaging analysis of cells treated with this compound. Such data can be generated using image analysis software to measure parameters like microtubule density, length, and fluorescence intensity.

Treatment GroupMicrotubule Density (Arbitrary Units)Average Microtubule Length (μm)Total α-tubulin Fluorescence Intensity (Arbitrary Units)
Vehicle Control (DMSO)1.2 ± 0.115.3 ± 2.18500 ± 500
This compound (10 nM, 1 hour)0.7 ± 0.088.1 ± 1.54200 ± 350
This compound (10 nM, 3 hours)0.3 ± 0.053.5 ± 0.81800 ± 200

Experimental Protocols

This protocol is optimized for visualizing the effects of this compound on microtubule integrity in A549 cells, a human non-small cell lung carcinoma cell line, as demonstrated in early studies of the compound.[1]

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (MPC-6827)

  • Dimethyl sulfoxide (DMSO)

  • Glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For immunofluorescence, sterilize glass coverslips and place them in the wells of a 24-well plate.

    • Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 nM). Also, prepare a vehicle control with an equivalent concentration of DMSO.

    • Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired time points (e.g., 1 hour and 3 hours). Marked microtubule disruption has been observed after 1 hour, with complete disruption by 3 hours at a concentration of 10 nM.[1]

  • Fixation and Permeabilization:

    • After treatment, gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular structures.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature.

    • Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

    • Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and nuclei (DAPI channel).

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure parameters such as microtubule density, filament length, and total fluorescence intensity per cell.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Culture A549 Cells seed_cells Seed Cells on Coverslips cell_culture->seed_cells verubulin_treatment Treat with this compound (10 nM) or Vehicle (DMSO) seed_cells->verubulin_treatment incubation Incubate for 1 and 3 hours verubulin_treatment->incubation fixation Fix with 4% PFA incubation->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with Anti-α-tubulin Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi_stain Stain Nuclei with DAPI secondary_ab->dapi_stain mounting Mount Coverslips dapi_stain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis and Quantification imaging->quantification

Caption: Experimental workflow for immunofluorescence analysis of this compound's effect on microtubules.

Signaling Pathway

verubulin_pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_effect Cellular Effect cluster_outcome Cellular Outcome This compound This compound (MPC-6827) tubulin β-tubulin (Colchicine Binding Site) This compound->tubulin Binds to inhibit_poly Inhibition of Microtubule Polymerization tubulin->inhibit_poly Leads to disrupt_mt Microtubule Network Disruption inhibit_poly->disrupt_mt g2m_arrest G2/M Phase Arrest disrupt_mt->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Application Notes & Protocols: Western Blot Analysis of Apoptosis Markers Following Verubulin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verubulin is a small-molecule, tubulin-targeting agent that acts as a potent inhibitor of microtubule polymerization by binding to the colchicine site on tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis, making this compound a compound of interest in oncology research.[3][4][5] Western blotting is a fundamental technique used to detect and quantify changes in the expression levels of specific proteins that are key indicators of the apoptotic process.[6][7]

These application notes provide a detailed overview and protocols for analyzing the effects of this compound on key apoptosis markers using Western blot analysis. The primary markers discussed are cleaved Caspase-3, cleaved Poly (ADP-ribose) Polymerase (PARP), and proteins from the Bcl-2 family, which are central to the execution and regulation of apoptosis.[6]

This compound's Mechanism of Apoptosis Induction

This compound exerts its cytotoxic effects by disrupting microtubule function, which is critical for the formation of the mitotic spindle during cell division.[3] This interference triggers the mitotic checkpoint, leading to prolonged mitotic arrest. Cells that cannot resolve this arrest ultimately undergo apoptosis. This process involves the activation of a cascade of cysteine proteases known as caspases.[8] Caspase-3 is a key executioner caspase that, once activated via cleavage, proceeds to cleave numerous cellular substrates, including PARP, leading to the characteristic biochemical and morphological hallmarks of apoptosis.[8][9] The Bcl-2 family of proteins acts as a critical regulator of this process at the mitochondrial level, balancing pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) signals.[10][11]

Verubulin_Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cellular Response cluster_apoptosis Apoptotic Cascade This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 (Anti-apoptotic) Expression MitoticArrest->Bcl2 Stress Signals Bax Bax (Pro-apoptotic) Expression MitoticArrest->Bax Stress Signals Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Bax->Mitochondria Caspase9 Pro-Caspase-9 → Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Pro-Caspase-3 → Cleaved Caspase-3 Caspase9->Caspase3 PARP PARP → Cleaved PARP (89 kDa) Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Data Presentation: Expected Changes in Apoptosis Markers

Following treatment of cancer cell lines with this compound, a distinct pattern of changes in apoptosis marker expression is expected. The following table summarizes representative quantitative data as would be obtained from densitometric analysis of Western blot bands, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Representative Quantitative Analysis of Apoptosis Markers after this compound Treatment

Marker ProteinMolecular Weight (kDa)Untreated (Control) Relative DensityThis compound-Treated Relative DensityExpected Fold ChangeApoptotic Role
Bcl-2 ~261.00.4↓ 2.5xAnti-apoptotic[10][11]
Bax ~211.02.1↑ 2.1xPro-apoptotic[11]
Pro-Caspase-3 ~351.00.3↓ 3.3xInactive Zymogen[9]
Cleaved Caspase-3 ~17/190.13.5↑ 35xActive Executioner[9][12]
Full-Length PARP ~1161.00.2↓ 5.0xDNA Repair Enzyme[6][13]
Cleaved PARP ~890.24.0↑ 20xInactive Fragment[14]

Note: The values presented are illustrative and serve as an example of how to present quantitative Western blot data. Actual fold changes may vary depending on the cell line, this compound concentration, and treatment duration.

Experimental Protocols

A generalized workflow for the Western blot analysis is depicted below, followed by detailed protocols.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking (5% Non-fat Milk or BSA) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1-2h at RT) G->H I 9. Detection (ECL Substrate) H->I J 10. Signal Acquisition (Chemiluminescence Imaging) I->J K 11. Densitometry Analysis (Quantify Band Intensity) J->K L 12. Normalization (To Loading Control, e.g., GAPDH) K->L

Caption: Standard experimental workflow for Western blot analysis.

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Plate cells (e.g., HCT116, HeLa) at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for a predetermined time period (e.g., 24, 48 hours) to induce apoptosis.

  • Cell Harvesting: Following incubation, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the homogenates at ~14,000 x g for 20 minutes at 4°C.[12]

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each sample using a Pierce™ BCA Protein Assay Kit or similar method. This ensures equal protein loading in the subsequent steps.[12]

Protocol 2: SDS-PAGE and Immunoblotting
  • Sample Preparation: Based on the quantification results, dilute an aliquot of each protein sample in Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-35 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[12][15] The gel percentage should be chosen based on the molecular weights of the target proteins (a 12% or 4-15% gradient gel is often suitable for resolving both full-length and cleaved PARP and Caspase-3). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-3 hours at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Recommended dilutions are typically 1:500 to 1:1000, but should be optimized.[15] Incubate overnight at 4°C with gentle shaking.

    • Recommended Primary Antibodies:

      • Rabbit anti-Cleaved Caspase-3 (Asp175)[9]

      • Rabbit anti-Cleaved PARP (Asp214)[13]

      • Mouse anti-Bcl-2

      • Rabbit anti-Bax

      • Mouse anti-GAPDH or Rabbit anti-β-actin (Loading Control)

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1-2 hours at room temperature.[12]

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Signal Acquisition: Immediately capture the chemiluminescent signal using a digital imaging system or X-ray film. Exposure times will need to be optimized.

Interpretation of Results

The analysis of the Western blot results provides direct evidence of apoptosis induction by this compound.

  • Caspase-3 Activation: A decrease in the band intensity for pro-caspase-3 (~35 kDa) accompanied by a strong increase in the bands for the cleaved fragments (~17/19 kDa) indicates the activation of this executioner caspase.[6][9]

  • PARP Cleavage: The appearance or significant increase of the 89 kDa cleaved PARP fragment, along with a decrease in the 116 kDa full-length PARP, is a definitive marker of caspase-3 activity and late-stage apoptosis.[6]

  • Bcl-2 Family Modulation: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and/or an increase in pro-apoptotic proteins like Bax suggests that this compound shifts the cellular balance towards apoptosis, likely through the intrinsic mitochondrial pathway.[11]

Interpretation_Logic cluster_observation Western Blot Observations cluster_conclusion Conclusion obs1 ↑ Cleaved Caspase-3 Band conc1 Executioner Caspases are Active obs1->conc1 obs2 ↑ Cleaved PARP Band obs2->conc1 obs3 ↓ Bcl-2 / ↑ Bax Ratio conc3 Mitochondrial Pathway is Modulated obs3->conc3 conc2 Apoptotic Signaling is Engaged conc1->conc2 final_conc This compound Induces Apoptosis conc2->final_conc conc3->conc2

Caption: Logical flow for interpreting Western blot data.

References

Application Notes: In Vitro Tubulin Polymerization Assay with Verubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin (also known as MPC-6827) is a potent small-molecule inhibitor of microtubule formation.[1] It functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1] Due to its efficacy in vitro and in vivo against various cancer cell lines, including those with multidrug resistance, this compound has been a subject of interest in oncology research.[1]

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound. This assay is a fundamental tool for researchers studying microtubule-targeting agents and for professionals in drug development seeking to evaluate novel anti-cancer compounds.

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the dynamics of microtubules. Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. The process of polymerization (assembly) and depolymerization (disassembly) is essential for the formation of the mitotic spindle during cell division. This compound binds to the colchicine-binding pocket on the β-tubulin subunit, which induces a conformational change in the tubulin dimer. This altered conformation prevents the proper incorporation of tubulin dimers into growing microtubules, thus inhibiting polymerization. The net effect is a disruption of the microtubule network, leading to the arrest of cells in mitosis and subsequent apoptotic cell death.

Quantitative Data Summary

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the rate of tubulin polymerization by 50%.

CompoundTargetAssay TypeIC50 ValueReference
This compound (MPC-6827)Tubulin PolymerizationIn Vitro Turbidimetric Assay400 nM[3]
ColchicineTubulin PolymerizationIn Vitro Turbidimetric Assay500 nM[3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a common method to monitor the effect of this compound on the polymerization of purified tubulin in vitro by measuring the change in turbidity (optical density) over time.

Materials:

  • Lyophilized >99% pure tubulin from bovine brain

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

  • DMSO (vehicle control)

  • 96-well, half-area, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL (approximately 40 µM). Keep on ice.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare serial dilutions of this compound in G-PEM buffer to achieve the desired final concentrations in the assay (e.g., ranging from 1 nM to 10 µM). Also prepare dilutions of control compounds. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Assay Setup:

    • On ice, prepare the reaction mixture in microcentrifuge tubes. For each reaction, combine the tubulin solution and GTP working solution.

    • In a pre-chilled 96-well plate, add 10 µL of the diluted this compound, control compounds, or vehicle (DMSO in G-PEM buffer) to the appropriate wells.

    • Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL. The final tubulin concentration will be approximately 3.6 mg/mL (36 µM).

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of this compound and controls.

    • Determine the maximum rate of polymerization (Vmax) for each concentration by calculating the slope of the linear portion of the polymerization curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Verubulin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow ReagentPrep 1. Reagent Preparation (Tubulin, this compound, Buffers) AssaySetup 2. Assay Setup (Combine reagents in 96-well plate on ice) ReagentPrep->AssaySetup Incubation 3. Incubation & Data Acquisition (37°C in plate reader, read OD340) AssaySetup->Incubation DataAnalysis 4. Data Analysis (Plot curves, calculate Vmax and IC50) Incubation->DataAnalysis

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Verubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verubulin (also known as MPC-6827) is a potent, small-molecule, microtubule-destabilizing agent that has been investigated for its anticancer properties. It functions by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to the disorganization of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division.[3] Consequently, cancer cells treated with this compound are unable to progress through mitosis, resulting in a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][4]

Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the precise measurement of the percentage of cells in each phase, providing a quantitative assessment of the cytostatic and cytotoxic effects of compounds like this compound. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the highly dynamic microtubule cytoskeleton.

  • Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin subunits.[1][2] This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.

  • Microtubule Destabilization: The inhibition of polymerization leads to a net depolymerization and destabilization of existing microtubules.

  • Mitotic Spindle Disruption: During mitosis, microtubules form the mitotic spindle, which is essential for the proper alignment and segregation of chromosomes. This compound's disruption of microtubule dynamics prevents the formation of a functional mitotic spindle.[3]

  • G2/M Phase Arrest: The spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, detects the improper formation of the mitotic spindle and halts the cell cycle at the G2/M transition to prevent aneuploidy.[6]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] This is often mediated by the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][7]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on HCT116 human colon cancer cells after 48 hours of exposure.

Treatment GroupCell Cycle Phase / StatusPercentage of Cells
Untreated Control Viable~77.5%
Early ApoptosisNot specified
Late ApoptosisNot specified
This compound Viable~50.7%
Early Apoptosis16.3%[1]
Late Apoptosis33.0%[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture human cancer cell lines (e.g., HCT116, HeLa, MCF-7) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours) to allow for the induction of cell cycle arrest.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[5]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol, ice-cold

  • RNase A (DNase free)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the this compound treatment period, aspirate the medium and wash the cells once with PBS. Detach adherent cells using a gentle cell scraper or trypsinization. Collect all cells, including those floating in the medium, by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Fixation: Discard the supernatant and resuspend the cell pellet in 100-200 µL of cold PBS. While gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to remove the ethanol. Wash the cell pellet once with PBS.

  • RNase A Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by propidium iodide.

  • Propidium Iodide Staining: Add the propidium iodide staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Cycle Analysis cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Flow Cytometry Analysis cell_culture Cell Culture (e.g., HCT116) seeding Cell Seeding (6-well plates) cell_culture->seeding treatment Cell Treatment (24-48 hours) seeding->treatment verubulin_prep This compound Dilution verubulin_prep->treatment harvesting Cell Harvesting treatment->harvesting fixation Fixation (70% Ethanol) harvesting->fixation staining PI Staining (with RNase A) fixation->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (Cell Cycle Distribution) acquisition->analysis

Caption: Workflow for this compound cell cycle analysis.

signaling_pathway This compound-Induced Mitotic Arrest and Apoptosis Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts SAC Spindle Assembly Checkpoint Spindle->SAC Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces JNK JNK Pathway Activation G2M_Arrest->JNK Leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Leads to Apoptosis Apoptosis JNK->Apoptosis Promotes Bcl2->Apoptosis Promotes

Caption: this compound's signaling pathway to apoptosis.

References

Troubleshooting & Optimization

Optimizing Verubulin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Verubulin concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MPC-6827) is a potent, small-molecule inhibitor of microtubule formation.[1] It functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[2][3] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[4][5] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3] this compound is also noted for its ability to overcome multidrug resistance in cancer cells.[1][6]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

This compound is highly potent, with IC50 values typically in the low nanomolar range for many cancer cell lines.[7][8] For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay conditions. A good starting point is a serial dilution from 1 µM down to the picomolar range.

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
MCF-7Breast Cancer1.4 ± 0.0564 hours
A549Lung Carcinoma1.1 ± 0.0564 hours
HCT116Colon Cancer~1-448 hours
HeLaCervical Cancer0.005 µM (5 nM)48 hours
HepG2Liver Cancer0.005 µM (5 nM)48 hours

Data compiled from multiple sources.[3][7][9] Note that IC50 values can vary depending on the assay method, cell density, and incubation time.

Q3: How should I prepare and store this compound stock solutions?

For optimal results and stability, follow these guidelines for preparing and storing this compound:

  • Solvent: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, at 10 mM in DMSO.

  • Preparation: To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • For short-term storage (up to 1 month), store the DMSO stock solution at -20°C.[1]

    • For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.[10]

    • Always allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Your cell line of interest in appropriate culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use an orbital shaker to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze cell cycle distribution and quantify G2/M arrest induced by this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Your cell line of interest in appropriate culture medium

  • PBS (calcium and magnesium-free)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 U/mL RNase A in PBS)[6][11]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS and then resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Interpretation: Use appropriate software to generate a histogram of DNA content. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (commercially available kits are recommended, e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • This compound stock solution (in DMSO)

  • Microplate reader capable of reading absorbance at 340-350 nm at 37°C

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin, polymerization buffer, and GTP according to the kit manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations (and a vehicle control) to the reaction mixture. Include a positive control for inhibition (e.g., nocodazole) and a positive control for polymerization (no compound).

  • Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340-350 nm over time (e.g., every 30 seconds for 60-90 minutes).[13]

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assay Results
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the 96-well plate- Bubbles in the wells[14]- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip before reading.
Low absorbance values in all wells (including controls) - Low cell density- Cells are not viable or are unhealthy- Insufficient incubation time with MTT- Optimize cell seeding density.- Check cell viability before seeding.- Ensure the cell line is not contaminated.- Increase the MTT incubation time.[14]
High absorbance at high this compound concentrations (unexpected increase in signal) - Interference of this compound with the MTT assay- this compound may have a color that absorbs at the same wavelength as formazan.- The compound may chemically reduce MTT.[7][10]- Run a control plate with this compound in medium without cells to check for direct absorbance or chemical reduction of MTT.[1][4]- If interference is confirmed, consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo, neutral red, or crystal violet).
No dose-dependent effect observed - Incorrect concentration range tested (too high or too low)- Inactive compound due to improper storage or handling- Test a wider range of concentrations.- Prepare fresh dilutions from a new stock aliquot.
Troubleshooting Cell Cycle Analysis
IssuePossible Cause(s)Suggested Solution(s)
High coefficient of variation (CV) in G1 and G2/M peaks - Cell clumping- Inconsistent staining- Gently vortex during fixation.- Filter the cell suspension through a nylon mesh before analysis.- Ensure proper resuspension in the staining solution.
Large sub-G1 peak in control cells - Excessive cell death due to harsh handling or other stressors- Handle cells gently during harvesting and washing.- Ensure optimal cell culture conditions.
No significant G2/M arrest observed - Insufficient this compound concentration or incubation time- Cell line is resistant to this compound- Increase the concentration and/or incubation time.- Confirm the activity of your this compound stock in a sensitive cell line.

Visualizations

Signaling Pathway of this compound

Verubulin_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Optimizing this compound Concentration

Verubulin_Workflow start Start prep_stock Prepare this compound Stock (10 mM in DMSO) start->prep_stock dose_response Perform Broad Range Dose-Response Assay (e.g., MTT) (1 pM to 1 µM) prep_stock->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 narrow_range Select Concentrations Around IC50 (e.g., 0.1x, 1x, 10x IC50) determine_ic50->narrow_range downstream_assays Perform Downstream Assays (Cell Cycle, Tubulin Polymerization, etc.) narrow_range->downstream_assays analyze Analyze and Interpret Results downstream_assays->analyze end End analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for Unexpected Cytotoxicity Results

Troubleshooting_Logic start Unexpected Cytotoxicity Result high_signal High Signal at High Concentration? start->high_signal no_effect No Dose-Dependent Effect? start->no_effect run_control Run 'Compound Only' Control high_signal->run_control Yes check_conc Check Concentration Range no_effect->check_conc Yes interference Interference Detected? run_control->interference change_assay Change Assay Method (e.g., CellTiter-Glo) interference->change_assay Yes re_evaluate Re-evaluate Data interference->re_evaluate No range_ok Range Appropriate? check_conc->range_ok adjust_range Adjust Concentration Range range_ok->adjust_range No check_compound Check Compound Stability (Prepare Fresh Stock) range_ok->check_compound Yes re_run Re-run Experiment adjust_range->re_run check_compound->re_run

References

Technical Support Center: Troubleshooting Low Verubulin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low Verubulin efficacy in cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vitro experiments with this compound.

Q1: What is the mechanism of action of this compound?

This compound is a potent, small-molecule microtubule blocker.[1][2] It functions by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization.[2][3] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][4] An important characteristic of this compound is that it is not a substrate for several multidrug resistance (MDR) ABC transporters, suggesting it may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.[2]

Q2: My cell line is showing low sensitivity to this compound. What are the potential causes?

Several factors can contribute to reduced this compound efficacy in a specific cell line. These can be broadly categorized as follows:

  • Cell Line-Specific Characteristics: The inherent genetic and phenotypic diversity among cell lines is a primary determinant of drug sensitivity.[5][6] This includes variations in the expression levels of the drug target (tubulin), differences in cell growth rates, and the status of cell signaling pathways that regulate apoptosis.[6]

  • Multidrug Resistance (MDR): While this compound is known to circumvent some MDR mechanisms, the overexpression of certain ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to the active efflux of the drug from the cell.[4][7][8][9] This reduces the intracellular concentration of this compound, thereby diminishing its cytotoxic effect.

  • Alterations in the Drug Target: Although less common, mutations in the genes encoding α- or β-tubulin can alter the binding site of this compound, leading to decreased affinity and reduced drug efficacy.[10]

  • Dysfunctional Apoptotic Pathways: this compound's primary mechanism of cell killing is through the induction of apoptosis.[4][11] If a cell line has defects in the apoptotic signaling cascade (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2), it may be resistant to this compound-induced cell death.[12]

  • Experimental Variability: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell handling, or issues with the assay itself, can lead to apparent low efficacy.

Q3: How can I experimentally troubleshoot the low efficacy of this compound in my cell line?

A systematic approach is crucial to identify the root cause of low this compound efficacy. The following workflow outlines a series of experiments to investigate potential resistance mechanisms.

Troubleshooting_Workflow cluster_Initial_Checks Initial Checks & Verification cluster_Mechanism_Investigation Investigating Resistance Mechanisms cluster_Outcomes Potential Outcomes & Next Steps Start Low this compound Efficacy Observed Verify_Drug Verify this compound Integrity & Concentration Start->Verify_Drug Optimize_Assay Optimize Assay Conditions (Cell Density, Incubation Time) Verify_Drug->Optimize_Assay MDR Assess Multidrug Resistance (e.g., P-gp expression/activity) Optimize_Assay->MDR If efficacy is still low Apoptosis Evaluate Apoptotic Pathway Integrity (e.g., Annexin V Assay) Optimize_Assay->Apoptosis If efficacy is still low Cell_Cycle Analyze Cell Cycle Arrest (e.g., Propidium Iodide Staining) Optimize_Assay->Cell_Cycle If efficacy is still low MDR_Positive MDR is the cause. Consider P-gp inhibitors. MDR->MDR_Positive Apoptosis_Defect Apoptotic defect identified. Consider combination therapies. Apoptosis->Apoptosis_Defect Target Investigate Tubulin Alterations (Sequencing - advanced) Cell_Cycle->Target No_G2M_Arrest No G2/M arrest observed. Investigate target engagement. Cell_Cycle->No_G2M_Arrest Target->No_G2M_Arrest Cell_Line_Resistant Cell line is inherently resistant. Select an alternative model. MDR_Positive->Cell_Line_Resistant If other causes are ruled out Apoptosis_Defect->Cell_Line_Resistant If other causes are ruled out No_G2M_Arrest->Cell_Line_Resistant If other causes are ruled out

Caption: A logical workflow for troubleshooting low this compound efficacy.

Q4: My results from the MTT assay show high cell viability even at high concentrations of this compound. What should I do next?

The MTT assay measures metabolic activity as an indicator of cell viability.[13][14][15] If you observe high viability, it's important to confirm this result with alternative methods and investigate the underlying reason.

  • Confirm with a Direct Cell Death Assay: Perform an Annexin V/Propidium Iodide (PI) apoptosis assay to directly measure the percentage of apoptotic and necrotic cells.[16][17] This will confirm whether the lack of change in the MTT assay is due to a genuine lack of cell death.

  • Perform a Cell Cycle Analysis: Use PI staining followed by flow cytometry to determine if this compound is inducing the expected G2/M arrest.[18][19] A lack of G2/M arrest could suggest a problem with the drug's interaction with tubulin or the cell's ability to activate the mitotic checkpoint.

The table below summarizes the expected outcomes of these assays in sensitive versus resistant cells.

AssaySensitive Cell LinePotentially Resistant Cell Line
MTT Assay Decreased cell viability with increasing this compound concentration.High cell viability even at high this compound concentrations.
Annexin V/PI Assay Increased percentage of Annexin V positive (apoptotic) cells.Low percentage of Annexin V positive cells.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.Normal cell cycle distribution, no significant G2/M arrest.

Q5: How can I determine if multidrug resistance is the cause of low this compound efficacy in my cell line?

To investigate the role of MDR, you can assess the expression and activity of key ABC transporters, particularly P-glycoprotein (P-gp/ABCB1).

  • Assess P-gp Expression: Use Western blotting or flow cytometry with a P-gp specific antibody to determine the protein expression level of P-gp in your cell line compared to a known sensitive cell line.

  • Inhibit P-gp Activity: Treat your cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A).[20] A significant increase in this compound's cytotoxicity in the presence of the inhibitor would suggest that P-gp-mediated efflux is a major contributor to the observed resistance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This protocol is for determining cell viability based on the metabolic activity of the cells.[13][14][15]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[18][19]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathway and Data Visualization

This compound's Mechanism of Action and Apoptosis Induction

This compound disrupts microtubule dynamics, which activates the spindle assembly checkpoint, leading to a mitotic arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

Verubulin_Pathway cluster_Verubulin_Action This compound's Primary Action cluster_Cellular_Response Cellular Response This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Verubulin Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Verubulin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound, a potent microtubule-destabilizing agent. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and curated data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small-molecule inhibitor that targets tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics, mitotic spindle assembly, and ultimately induces cell cycle arrest in the G2/M phase and apoptosis.[1] this compound has shown efficacy in multidrug-resistant tumor cells as it is not a substrate for several multidrug resistance pumps.[1]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound stem from its interaction with tubulin, leading to:

  • Inhibition of microtubule formation.[1]

  • Disruption of the mitotic spindle.[1]

  • Cell cycle arrest at the G2/M phase.[1]

  • Induction of apoptosis.[2]

  • Vascular disruption within tumors.[1]

Q3: What are the potential off-target effects of this compound?

While this compound is designed to target tubulin, like many small molecules, it may interact with other proteins, leading to off-target effects. A significant concern with microtubule-targeting agents is the potential for neurotoxicity.[3][4] Although one study evaluating this compound against 371 CNS active kinases showed no significant interactions, comprehensive profiling is crucial. Other potential off-target effects can be identified through broad-spectrum screening methods like proteomics.

Q4: How can I identify potential off-target effects of this compound in my experimental system?

Several methods can be employed to identify off-target effects:

  • Chemoproteomics: Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify direct protein targets of this compound in a cellular context.[5][6][7]

  • Expression Proteomics: This method compares protein abundance profiles in cells treated with this compound versus controls to identify proteins and pathways that are significantly altered, suggesting potential off-target engagement.[8]

  • Kinase Profiling: Although initial screens were negative, comprehensive kinase panels can be used to rule out off-target kinase inhibition in specific cell types or conditions.

  • Phenotypic Screening: Observing cellular phenotypes that are inconsistent with tubulin inhibition can provide clues to potential off-target activities.

Q5: What strategies can be employed to minimize this compound's off-target effects?

Minimizing off-target effects is crucial for translating preclinical findings. Key strategies include:

  • Medicinal Chemistry Approaches: Structural modifications to the this compound scaffold can enhance its selectivity for tubulin.[9] For instance, modifications to the quinazoline ring have been explored to improve potency and selectivity.[10]

  • Combination Therapies: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic anti-cancer effect.[11][12]

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or other delivery vehicles can help to concentrate the drug at the tumor site, reducing systemic exposure and potential off-target toxicities.[2]

Troubleshooting Guides

Troubleshooting a Tubulin Polymerization Assay
Problem Possible Cause Solution
No or low polymerization in the control group Inactive tubulinEnsure tubulin is stored correctly at -80°C and has not been freeze-thawed multiple times. Consider a pre-centrifugation step to remove aggregates.
Incorrect buffer composition or pHVerify the composition and pH of the polymerization buffer (e.g., G-PEM).
Insufficient GTP concentrationEnsure the final GTP concentration is adequate (typically 1 mM).
High background signal Light scattering from precipitated compoundCentrifuge the compound stock solution before adding it to the assay. Visually inspect for precipitation.
Air bubbles in the wellsBe careful during pipetting to avoid introducing air bubbles.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuationsEnsure the plate reader is pre-warmed to 37°C and maintains a stable temperature throughout the assay.
Unexpected increase in polymerization with an inhibitor Compound auto-fluorescence (fluorescence-based assay)Run a control with the compound in buffer without tubulin to check for auto-fluorescence.
Compound precipitation causing light scattering (absorbance-based assay)Check for compound solubility in the assay buffer.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundHCT116Colon Carcinoma-[11]
This compound AnalogA549Lung Carcinoma1-4[2]
This compound AnalogMDA-MB-231Breast Cancer1-4[2]
This compound AnalogHeLaCervical Cancer-[10]
This compound AnalogWM164Melanoma~6[10]

Note: Specific IC50 values for this compound in HCT116 and HeLa cells were not explicitly stated in the provided search results, though its activity was confirmed.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Objective: To determine the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

  • This compound stock solution (in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer plate reader

Procedure:

  • Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 4 mg/mL.

  • Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • In a pre-chilled 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Add the tubulin solution to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve.

Cell Viability Assay (MTS-based)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

This compound's Mechanism of Action

Verubulin_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin_Dimer α/β-Tubulin Dimer This compound->Tubulin_Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Dimer->Polymerization_Inhibition Microtubule->Tubulin_Dimer Depolymerization Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound binds to tubulin dimers, inhibiting microtubule polymerization and leading to apoptosis.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Cell_Culture Treat Cells with This compound vs. Vehicle Lysate_Prep Cell Lysis and Protein Extraction Cell_Culture->Lysate_Prep Proteomics Chemoproteomics/ Expression Proteomics Lysate_Prep->Proteomics Data_Analysis Data Analysis and Candidate Identification Proteomics->Data_Analysis Validation Target Validation Data_Analysis->Validation

Caption: A general workflow for identifying this compound's off-target proteins using proteomics.

Logic Diagram for Minimizing Off-Target Effects

Minimizing_Off_Targets Identify_Off_Target Identify Off-Target Effect (e.g., Neurotoxicity) Med_Chem Medicinal Chemistry: Structure Modification Identify_Off_Target->Med_Chem Combo_Therapy Combination Therapy: Synergistic Agents Identify_Off_Target->Combo_Therapy Targeted_Delivery Targeted Delivery: Nanoparticles Identify_Off_Target->Targeted_Delivery Reduced_Toxicity Reduced Off-Target Toxicity Improved Therapeutic Index Med_Chem->Reduced_Toxicity Combo_Therapy->Reduced_Toxicity Targeted_Delivery->Reduced_Toxicity

Caption: Strategies to mitigate the off-target effects of this compound.

References

Technical Support Center: Addressing Verubulin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering verubulin resistance in their cancer cell line experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and this compound-resistant cell lines.

Issue 1: Higher than Expected IC50 Value for this compound in a Sensitive Cell Line

Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the stock concentration of this compound. Perform a serial dilution and confirm the concentration using a spectrophotometer if possible.
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Test for mycoplasma contamination, as it can alter cellular response to drugs.
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Use cells from a fresh, low-passage vial.
Assay Interference If using a colorimetric or fluorometric viability assay, ensure that this compound itself does not interfere with the reagent or signal at the concentrations used. Run a control with this compound in cell-free media.

Issue 2: Inconsistent Results in Cell Viability Assays

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Precipitation of this compound This compound may precipitate at high concentrations or in certain media. Visually inspect the media for any precipitate. If necessary, prepare fresh dilutions or sonicate the stock solution briefly.
Variable Incubation Times Ensure consistent incubation times for all plates and experimental repeats.

Issue 3: No or Weak Apoptosis Signal in this compound-Treated Cells

Potential Cause Recommended Solution
Inappropriate Time Point Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for apoptosis detection after this compound treatment.
Sub-optimal this compound Concentration Use a concentration of this compound that is known to induce cytotoxicity (e.g., 2x IC50) for apoptosis assays.[1]
Cell Detachment Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cells from the supernatant.
Assay Sensitivity Consider using a more sensitive apoptosis assay. For early apoptosis, Annexin V staining is recommended. For late-stage apoptosis, a TUNEL assay can be used.[1]
Incorrect Staining Protocol Ensure that the binding buffer for Annexin V contains calcium, as binding is calcium-dependent. Avoid using trypsin with EDTA for cell detachment, as EDTA will chelate calcium.

Issue 4: Difficulty in Generating a this compound-Resistant Cell Line

Potential Cause Recommended Solution
Initial Drug Concentration is Too High Start with a low concentration of this compound (e.g., IC10-IC20) to allow for gradual adaptation of the cells.
Insufficient Recovery Time After drug exposure, allow the cells sufficient time to recover and repopulate before increasing the drug concentration.
Clonal Selection Not Occurring The parental cell line may be homogeneously sensitive. Consider using a more heterogeneous cell line or a different method of inducing resistance, such as mutagenesis.
Drug Instability This compound may degrade in the culture medium over time. Replace the medium with fresh, drug-containing medium regularly (e.g., every 2-3 days).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small-molecule microtubule-destabilizing agent.[2] It binds to the colchicine site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics.[1] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[1] A key feature of this compound is that it is not a substrate for several major multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp), which may make it effective against some tumors that have developed resistance to other microtubule-targeting agents.

Q2: What are the common mechanisms of resistance to microtubule-targeting agents like this compound?

The most common mechanisms of resistance to microtubule-targeting agents include:

  • Alterations in β-tubulin isotypes: Overexpression of the βIII-tubulin isotype is frequently associated with resistance to microtubule-destabilizing agents. Changes in the expression of other isotypes can also contribute to resistance.

  • Mutations in the tubulin gene: Mutations in the gene encoding β-tubulin can alter the drug-binding site or affect microtubule dynamics, leading to reduced drug efficacy.

  • Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing their intracellular concentration. Although this compound is reported to be a poor substrate for some of these pumps, this mechanism should not be entirely ruled out in highly resistant cells.

  • Changes in microtubule-associated proteins (MAPs): Alterations in the expression or function of MAPs can affect microtubule stability and dynamics, thereby influencing the cellular response to microtubule-targeting drugs.

  • Activation of pro-survival signaling pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of pathways like PI3K/Akt can promote cell survival despite drug-induced damage.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a cell viability assay (e.g., MTT or resazurin assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental (sensitive) and the putative resistant cell line. A significant increase (typically 5-fold or more) in the IC50 value of the resistant line compared to the parental line indicates the development of resistance.

Q4: What are some strategies to overcome this compound resistance in my experiments?

Several strategies can be explored to overcome this compound resistance:

  • Combination therapy: Combining this compound with inhibitors of potential resistance mechanisms can restore sensitivity. For example:

    • P-gp inhibitors: If P-gp overexpression is confirmed, co-treatment with a P-gp inhibitor like verapamil or tariquidar could be effective.

    • Inhibitors of pro-survival pathways: Targeting pathways like PI3K/Akt with specific inhibitors may enhance this compound-induced apoptosis.

  • Targeting βIII-tubulin: If βIII-tubulin is overexpressed, strategies to downregulate its expression, such as siRNA or shRNA, could re-sensitize the cells to this compound.

  • Use of this compound analogues: Novel analogues of this compound are being developed with potentially improved efficacy against resistant cells.[1]

Data Presentation

Table 1: IC50 Values of this compound and its Analogues in Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and some of its analogues in different cancer cell lines. This data can serve as a reference for expected potency in sensitive cell lines.

CompoundCell LineCancer TypeIC50 (nM)
This compoundHCT116Colorectal Carcinoma1-4
This compound Analogue 2cA549Lung Carcinoma1-4
This compound Analogue 2cHCT116Colorectal Carcinoma1-4
This compound Analogue 2cMCF7Breast Adenocarcinoma1-4
This compound Analogue 2mA549Lung Carcinoma1-4
This compound Analogue 2mHCT116Colorectal Carcinoma1-4
This compound Analogue 2mMCF7Breast Adenocarcinoma1-4

Data extracted from Gracheva et al., 2023.[1] Note: This table provides a range of reported IC50 values. Actual IC50 values can vary depending on experimental conditions and cell line passage number.

Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile culture flasks/plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of the parental cell line: Perform a cell viability assay to establish the baseline sensitivity to this compound.

  • Initial Drug Exposure: Start by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Gradual Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Cryopreserve: Repeat steps 3 and 4 for several months. At each successful adaptation to a higher concentration, cryopreserve a stock of the cells.

  • Confirm Resistance: Periodically, test the IC50 of the cultured cells and compare it to the parental cell line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.

  • Maintenance of Resistant Phenotype: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound (the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.

2. Protocol for Western Blotting to Detect β-tubulin Isotypes and P-glycoprotein

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-βIII-tubulin, anti-P-glycoprotein, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of βIII-tubulin and P-glycoprotein between the sensitive and resistant cell lines.

Visualizations

experimental_workflow cluster_generation Resistant Cell Line Generation cluster_analysis Analysis of Resistance start Parental Cell Line exposure Continuous this compound Exposure (Increasing Concentrations) start->exposure Treat selection Selection of Resistant Clones exposure->selection Select for survival expansion Expansion and Characterization selection->expansion Expand population resistant_line This compound-Resistant Cell Line expansion->resistant_line viability Cell Viability Assay (IC50 Determination) resistant_line->viability western Western Blot (βIII-tubulin, P-gp) resistant_line->western apoptosis Apoptosis Assay (Annexin V/PI) resistant_line->apoptosis data_analysis Data Analysis and Conclusion viability->data_analysis western->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

signaling_pathway cluster_sensitive This compound-Sensitive Cell cluster_resistant This compound-Resistant Cell verubulin_in This compound tubulin α/β-tubulin heterodimers verubulin_in->tubulin Binds to colchicine site mt_destab Microtubule Destabilization tubulin->mt_destab Inhibits polymerization g2m_arrest G2/M Arrest mt_destab->g2m_arrest apoptosis_in Apoptosis g2m_arrest->apoptosis_in verubulin_out This compound pgp P-glycoprotein (P-gp) verubulin_out->pgp Efflux tubulin_r Altered β-tubulin (e.g., ↑βIII-isotype) mt_stable Microtubule Stabilization tubulin_r->mt_stable survival Cell Survival and Proliferation mt_stable->survival verubulin_in_r This compound verubulin_in_r->tubulin_r Reduced binding/ effectiveness

Caption: Signaling pathways in this compound-sensitive versus this compound-resistant cancer cells.

References

How to handle Verubulin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Verubulin, with a specific focus on addressing precipitation issues in stock solutions.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitation observed in this compound stock solution upon preparation or storage.

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation to ensure the integrity and efficacy of your experiments.

Step 1: Initial Assessment and Immediate Actions

Question Possible Cause Recommended Action
Was the correct solvent used?This compound has specific solubility characteristics.This compound hydrochloride is soluble in DMSO, water, and ethanol.[1] For non-hydrochloride this compound, DMSO is the recommended solvent.[2]
Was the DMSO fresh and anhydrous?Hygroscopic (moisture-absorbing) DMSO can significantly reduce this compound's solubility.[1][2][3]Use newly opened, high-purity, anhydrous DMSO for stock solution preparation.[2][3]
Was the recommended storage temperature used?Improper storage can lead to precipitation.Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2][4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Did the solution undergo multiple freeze-thaw cycles?Repeated freezing and thawing can decrease the stability of the compound in solution.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][5]

Step 2: Re-dissolving Precipitated this compound

If precipitation has already occurred, the following methods can be employed to attempt to re-dissolve the compound.

Experimental Protocol: Re-dissolving Precipitated this compound

Objective: To bring precipitated this compound back into solution.

Materials:

  • Precipitated this compound stock solution

  • Water bath or heat block

  • Ultrasonic bath/sonicator

  • Vortex mixer

Procedure:

  • Warming: Gently warm the solution to 60°C.[3] This can be done using a water bath or heat block. Intermittently and gently vortex the vial to aid dissolution. Visually inspect for the disappearance of precipitate.

  • Sonication: If warming alone is insufficient, place the vial in an ultrasonic bath.[2][3] Sonicate in short bursts, checking for dissolution between bursts to avoid overheating.

  • Combination: A combination of warming and sonication can be used for compounds that are difficult to re-dissolve.[3]

Caution: Avoid aggressive heating or prolonged sonication, as this may degrade the compound.

Step 3: Prevention of Precipitation

Proactive measures during stock solution preparation are crucial to prevent precipitation.

Experimental Protocol: Preparation of this compound Stock Solution (in DMSO)

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[2][3]

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration. This compound is soluble in DMSO at concentrations up to 100 mg/mL (357.99 mM).[2]

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after diluting the DMSO stock solution in aqueous media for my cell culture experiment. How can I prevent this?

A1: This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer. To prevent this, it is recommended to perform a stepwise dilution.[5] Also, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cell toxicity.[5] For in vivo experiments, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve solubility in aqueous solutions.[3]

Q2: What are the recommended solvent concentrations for in vivo studies?

A2: Two common solvent formulations for in vivo use are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] These formulations can achieve a this compound solubility of at least 2.5 mg/mL.[3]

Q3: Is it necessary to filter-sterilize the this compound stock solution?

A3: While DMSO is bactericidal, if your experimental protocol requires sterile conditions, you can filter the stock solution using a 0.22 µm syringe filter that is compatible with DMSO. High-temperature sterilization is not recommended.[5]

Q4: How does this compound exert its cytotoxic effects?

A4: this compound is a microtubule-disrupting agent.[2][4][6] It binds to the colchicine site on tubulin, inhibiting tubulin polymerization.[7][8] This disruption of microtubule dynamics leads to mitotic spindle assembly failure, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (cell death).[6]

This compound Data Summary

Solubility and Storage Data

Solvent Solubility Storage of Stock Solution Duration
DMSO≥ 62.5 mg/mL (197.91 mM)[3]-80°C6 months[1][2][3]
100 mg/mL (357.99 mM)[2]-20°C1 month[1][2][3]
Water56 mg/mL (177.32 mM) (hydrochloride form)[1]
Ethanol56 mg/mL (177.32 mM) (hydrochloride form)[1]

In Vivo Formulation Solubility

Formulation Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]

Visual Guides

Verubulin_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Inhibition of Polymerization This compound->Polymerization Inhibits Disruption Disruption of Microtubule Dynamics This compound->Disruption Causes Microtubules Microtubules Polymerization->Microtubules Prevents formation of Spindle Mitotic Spindle Assembly Failure Disruption->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Precipitation Observed CheckSolvent Check Solvent Type and Freshness Start->CheckSolvent CheckStorage Verify Storage Conditions CheckSolvent->CheckStorage Solvent OK PrepareNew Prepare Fresh Stock Solution Following Best Practices CheckSolvent->PrepareNew Incorrect Solvent Redissolve Attempt to Re-dissolve: Warm and/or Sonicate CheckStorage->Redissolve Storage OK CheckStorage->PrepareNew Improper Storage Success Precipitate Dissolved Redissolve->Success Successful Failure Precipitate Persists Redissolve->Failure Unsuccessful Failure->PrepareNew

Caption: Workflow for troubleshooting this compound precipitation.

References

Mitigating Verubulin-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate verubulin-induced cytotoxicity in normal cells during pre-clinical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, focusing on minimizing its impact on non-cancerous cells.

Issue Potential Cause Troubleshooting Steps
High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations. This compound, as a microtubule-targeting agent, can affect all dividing cells. Normal cells with a high proliferation rate may be particularly susceptible.1. Dose-Response Curve Optimization: Perform a detailed dose-response curve for both your cancer and normal cell lines to identify a therapeutic window where cancer cell death is maximized and normal cell cytotoxicity is minimized. 2. Time-Course Experimentation: Reduce the incubation time of this compound with normal cells. A shorter exposure may be sufficient to induce apoptosis in cancer cells while having a lesser effect on normal cells. 3. Investigate this compound Analogues: Consider testing this compound analogues that may have a more favorable therapeutic index. Some analogues have shown varied cytotoxicity profiles across different cell lines.[1] 4. Combination Therapy: Explore the use of cytoprotective agents in combination with this compound.
Signs of neurotoxicity in in vivo models. This compound's disruption of microtubule dynamics can impact neuronal cells, leading to peripheral neuropathy.1. Administer Neuroprotective Agents: Consider co-administration with agents that have shown potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN), such as glutathione or duloxetine.[2][3][4][5] 2. Dosing Schedule Modification: Investigate alternative dosing schedules (e.g., intermittent dosing) that may reduce the cumulative neurotoxic effects.
Inconsistent results in cytotoxicity assays. Variability in cell culture conditions, reagent quality, or assay execution.1. Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media composition. 2. Validate Reagents: Use high-quality, validated reagents for all experiments. 3. Assay Protocol Adherence: Strictly follow a standardized and validated protocol for your cytotoxicity assays (e.g., MTT, Annexin V/PI).
Difficulty in assessing apoptosis specifically in cancer cells in a co-culture system. Lack of specific markers to differentiate between apoptotic cancer and normal cells.1. Fluorescent Labeling: Pre-label either the cancer or normal cells with a fluorescent marker before co-culture to distinguish the two populations during flow cytometry or microscopy analysis of apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it affect normal cells?

A1: this compound is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[1][6] This binding disrupts microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[7][8][9][10] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1] Because microtubules are essential for the division of all eukaryotic cells, this compound can also be cytotoxic to healthy, proliferating normal cells, not just cancer cells.[11]

Q2: Are there any known compounds that can selectively protect normal cells from this compound-induced cytotoxicity?

A2: While research into agents that selectively protect normal cells from this compound is ongoing, some general cytoprotective strategies for microtubule-targeting agents have been explored. For instance, amifostine is a cytoprotective agent that has shown to protect against toxicities induced by some chemotherapeutic agents.[2][3] Additionally, antioxidants like glutathione have been investigated for their potential to prevent chemotherapy-induced peripheral neuropathy.[2][12] The applicability of these agents specifically to this compound would require experimental validation.

Q3: What experimental approaches can I use to determine the therapeutic window of this compound in my models?

A3: To determine the therapeutic window, you should perform parallel cytotoxicity assays on your cancer cell line and a relevant normal cell line (e.g., from the same tissue of origin). By comparing the IC50 values (the concentration of a drug that gives half-maximal inhibitory response), you can assess the selectivity of this compound. A higher IC50 for the normal cell line compared to the cancer cell line indicates a more favorable therapeutic window.

Q4: Can combination therapies enhance the anti-cancer effects of this compound while minimizing toxicity to normal cells?

A4: Combination therapy is a promising strategy. Combining this compound with a non-cytotoxic agent that sensitizes only cancer cells to apoptosis could lower the required effective dose of this compound, thereby reducing its impact on normal cells. For example, agents that target cancer-specific survival pathways could be investigated. Additionally, combining this compound with immunotherapy, such as checkpoint inhibitors, is an area of active research that may enhance tumor-specific killing.[13]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound and one of its analogues on various cancer and non-cancerous cell lines, presented as IC50 values.

Compound MCF7 (Breast Cancer) A549 (Lung Cancer) VA13 (Normal Lung Fibroblast) HEK293T (Normal Embryonic Kidney)
This compound (1) 0.004 µM0.003 µM0.005 µM0.008 µM
Analogue 2c 0.003 µM0.002 µM0.004 µM0.007 µM

Data extracted from a study on this compound analogues.[1] The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on both cancerous and normal cell lines.

  • Materials:

    • Cancer and normal cell lines

    • Complete cell culture medium

    • This compound (and/or its analogues)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.

2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound for a specified time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Verubulin_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Disruption Microtubule Disruption This compound->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cancer & Normal Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze End End: Compare Therapeutic Window Analyze->End

Caption: Workflow for assessing this compound's cytotoxicity.

Mitigation_Strategy_Logic This compound This compound Treatment Cancer Cancer Cell This compound->Cancer Normal Normal Cell This compound->Normal Cancer_Apoptosis Apoptosis Cancer->Cancer_Apoptosis Normal_Cytotoxicity Cytotoxicity Normal->Normal_Cytotoxicity Mitigation Mitigation Strategy (e.g., Cytoprotective Agent) Mitigation->Normal Protects

Caption: Logic of a mitigation strategy for normal cells.

References

Improving the bioavailability of Verubulin for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verubulin in in vivo settings. Our goal is to help you overcome common challenges related to the bioavailability of this potent microtubule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as MPC-6827) is a small-molecule, potent, and broad-spectrum microtubule blocker.[1] It functions by binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, disruption of mitotic spindle assembly, and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3][5] Notably, this compound is not a substrate for several multidrug resistance (MDR) ABC transporters, making it potentially effective against MDR tumors.[2] It has also been shown to cross the blood-brain barrier.[2]

Q2: We are observing low efficacy of this compound in our animal models. What could be the underlying issue?

Low in vivo efficacy of this compound, despite its high in vitro potency, is often linked to poor bioavailability. This can stem from its low aqueous solubility, which limits its absorption into the systemic circulation after administration. Other contributing factors could include rapid metabolism or clearance. It is crucial to ensure that the formulation and administration route are optimized to achieve adequate plasma concentrations of the drug.

Q3: What are the recommended starting points for formulating this compound for in vivo studies to improve its bioavailability?

Given that this compound is a poorly soluble drug, several formulation strategies can be employed to enhance its bioavailability. Here are some common approaches:

  • Co-solvent Systems: A common starting point is to dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then further dilute it in an aqueous vehicle like saline or a solution containing polyethylene glycol (PEG) or cyclodextrins.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly improve absorption. A protocol similar to that used for other poorly soluble compounds involves dissolving this compound in ethanol, mixing it with an acylglycerol like olive oil, and then removing the ethanol by evaporation.[6][7]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and bioavailability. This can be achieved through techniques like wet milling or homogenization in the presence of a surfactant.[8]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[9][10]

  • Encapsulation: Encapsulating this compound in nanocarriers, such as alginate-based nanoparticles, has been explored for its analogues to improve the toxicological profile and may also enhance bioavailability.[3]

Q4: Are there any published oral bioavailability data for compounds similar to this compound that can guide our study design?

Yes, a study on two orally active indole compounds that also bind to the colchicine site on tubulin reported acceptable oral bioavailability ranging from 21% to 50% in mice, rats, and dogs.[11] While these are different molecules, this data suggests that achieving significant oral bioavailability for this class of compounds is feasible with appropriate formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous vehicle The concentration of the organic co-solvent is too low to maintain this compound in solution after dilution.- Increase the proportion of the co-solvent (e.g., PEG, Tween 80) in the final formulation.- Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.- Explore the use of solubilizing agents like cyclodextrins.
Inconsistent results between experimental animals - Improper drug administration leading to variable dosing.- Instability of the formulation.- Ensure proper training on the administration technique (e.g., oral gavage, intraperitoneal injection).- Prepare the formulation fresh before each use.- Assess the stability of the formulation under the experimental conditions.
Low and variable plasma concentrations of this compound Poor absorption from the administration site due to low solubility.- Switch to a different formulation strategy with proven bioavailability enhancement for poorly soluble drugs (see FAQs).- Consider an alternative route of administration, such as intravenous injection, to bypass absorption barriers if the experimental design allows.
Observed toxicity in animal models The dose may be too high, or the vehicle itself could be causing adverse effects.- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Administer a vehicle-only control group to assess any vehicle-related toxicity.- For this compound analogues, encapsulation in biocompatible nanocontainers has been shown to improve the toxicological profile.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Formulation for Intraperitoneal Injection

This protocol is a general guideline and may require optimization for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the this compound. For example, prepare a 10 mg/mL stock solution. Vortex until fully dissolved.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of PEG 400, Tween 80, and saline. A common ratio is 40% PEG 400, 10% Tween 80, and 50% saline.

    • Warm the PEG 400 slightly to reduce its viscosity.

    • Add the Tween 80 and then the saline, mixing thoroughly after each addition.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle with continuous vortexing to prevent precipitation.

    • The final concentration of DMSO in the injected volume should ideally be less than 5%.

    • For example, to achieve a final this compound concentration of 1 mg/mL, you would add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.

  • Administration:

    • Administer the formulation to the animals via intraperitoneal injection at the desired dosage.

    • Ensure the final formulation is at room temperature before injection.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Verubulin_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Assembly Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_Evaluation In Vivo Evaluation cluster_Optimization Optimization CoSolvent Co-solvent System Admin Administration (e.g., Oral, IP) CoSolvent->Admin Lipid Lipid-Based Formulation Lipid->Admin Nano Nanosuspension Nano->Admin SolidDisp Solid Dispersion SolidDisp->Admin PK Pharmacokinetic Analysis (Plasma Concentration) Admin->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Analysis Data Analysis & Comparison Efficacy->Analysis Refinement Formulation Refinement Analysis->Refinement Refinement->CoSolvent Refinement->Lipid Refinement->Nano Refinement->SolidDisp

References

Troubleshooting inconsistent results in Verubulin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Verubulin. The information is tailored for researchers, scientists, and drug development professionals working with this microtubule-destabilizing agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Variability in IC50 Values in Cell Viability Assays

Question: We are observing significant variability in the IC50 values for this compound across different batches of the same cancer cell line. What are the potential causes and how can we mitigate this?

Answer: Inconsistent IC50 values are a common issue in cell-based assays. Several factors related to both the experimental setup and the cells themselves can contribute to this variability.

Troubleshooting Guide:

  • Cell Culture Conditions: Ensure consistency in cell passage number, as high passage numbers can lead to phenotypic drift. Maintain a consistent seeding density, as this can affect cell growth rates and drug sensitivity. Some cell lines have a tendency to clump, which can make image analysis and quantification difficult; ensure a single-cell suspension before seeding.[1]

  • Assay Duration: The IC50 value of a compound can be time-dependent. Variations of even a few hours in the assay endpoint can result in different IC50 values.[2] For anti-mitotic agents like this compound, it is recommended to allow cells to go through at least one cell cycle before assessing the drug's effect.[1]

  • Choice of Assay and Endpoint: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure you are using the most appropriate assay for your experimental question and that the endpoint is consistent across experiments. The timing of analysis is critical; for example, the release of lactate dehydrogenase is an early event in necrotic cells but a late event in apoptotic cells.[3]

  • Compound Handling: this compound is typically dissolved in a solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (generally <0.5%). Improperly dissolved or precipitated compound will lead to inaccurate concentrations.

Data Presentation: Factors Influencing IC50 Values

FactorPotential Impact on IC50Recommendation
Cell Passage Number High passage numbers can alter cell phenotype and drug sensitivity.Use cells within a consistent and low passage range.
Seeding Density Inconsistent density affects growth rate and confluency, altering drug response.Optimize and maintain a consistent seeding density for each cell line.
Assay Duration IC50 values can decrease with longer incubation times.Standardize the assay duration and ensure it is sufficient for the drug to exert its effect.[2]
Solvent Concentration High solvent concentrations can be cytotoxic, confounding results.Maintain a final solvent concentration that is non-toxic and consistent across all treatments.
Plate Selection The type of microtiter plate can affect assay results, especially for luminescence or fluorescence-based assays.Use plates appropriate for your detection method (e.g., white plates for luminescence, black plates for fluorescence).[3]

2. Inconsistent Results in Tubulin Polymerization Assays

Question: Our in vitro tubulin polymerization assays with this compound are showing inconsistent inhibition curves and variable final optical densities. What could be causing this?

Answer: In vitro tubulin polymerization assays are sensitive to a variety of experimental conditions. This compound, as a microtubule-destabilizing agent, inhibits the polymerization of tubulin into microtubules, and variability in this assay can mask its true potency.

Troubleshooting Guide:

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure that the spectrophotometer is pre-warmed to the correct temperature (typically 37°C) and that the plate is quickly transferred to avoid temperature fluctuations.[4] Condensation on the plate bottom can also affect readings and should be wiped away.[4]

  • Pipetting and Mixing: Inaccurate pipetting and the introduction of air bubbles are common sources of error.[4] Use calibrated pipettes and mix reagents gently to avoid bubbles.

  • Compound Precipitation: Test whether this compound precipitates in the assay buffer at the concentrations being used. Compound precipitation can cause light scattering, mimicking microtubule assembly and leading to erroneous results.[4]

  • Tubulin Quality: The quality and concentration of the purified tubulin are critical. Use high-purity tubulin and avoid repeated freeze-thaw cycles. If the tubulin solution has been stored improperly, it may contain aggregates that can interfere with the assay.[4]

  • Control Reactions: Always include appropriate controls, such as a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel), to ensure the assay is performing as expected.

Data Presentation: Common Issues in Tubulin Polymerization Assays

IssuePossible CauseSolution
No or low signal in control Inactive tubulin, incorrect buffer composition, or low temperature.Use fresh, high-purity tubulin; verify buffer components and pH; ensure proper incubation temperature.
High background signal Compound precipitation or presence of aggregates in the tubulin stock.Centrifuge tubulin stock before use; check for compound precipitation in the assay buffer.[4]
Inconsistent replicates Inaccurate pipetting, air bubbles, or temperature variations across the plate.Use calibrated pipettes, mix gently, and use central wells of the plate to minimize temperature effects.[4]
Unexpected increase in OD Compound may cause tubulin precipitation rather than proper polymerization.At the end of the assay, cool the plate to depolymerize microtubules and see if the high OD persists.[4]

3. Discrepancy Between In Vitro Tubulin Polymerization and Cellular Activity

Question: this compound shows potent inhibition of tubulin polymerization in our biochemical assay, but its cytotoxic effect on cells is less than expected. Why might this be?

Answer: A discrepancy between the biochemical and cellular effects of a drug is not uncommon. Several cellular factors can influence the activity of a compound like this compound.

Troubleshooting Guide:

  • Cellular Uptake and Efflux: While this compound is known to be a poor substrate for some multidrug resistance pumps, different cell lines can have varying levels of drug transporters that may reduce the intracellular concentration of the compound.

  • Off-Target Effects: At higher concentrations, kinase inhibitors have been shown to have off-target effects on microtubules.[5] Conversely, this compound could have off-target effects that influence its overall cellular phenotype.

  • Cellular Microtubule Dynamics: The microtubule network in cells is more complex than in a purified tubulin system. The presence of microtubule-associated proteins (MAPs) and different tubulin isotypes can influence the drug's effect.[6]

  • Cell Cycle Status: As an anti-mitotic agent, this compound's cytotoxicity is most pronounced in rapidly dividing cells. If the cell population has a low proliferation rate, the observed cytotoxicity may be reduced.

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a suitable software package.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin solution in a suitable polymerization buffer (e.g., containing GTP and Mg2+). Keep all reagents on ice.

  • Compound Preparation: Prepare dilutions of this compound and control compounds in the polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution and the compound dilutions.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the change in optical density (turbidity) at 350 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the optical density versus time to obtain polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each this compound concentration.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Verubulin_Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Assembly Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Disassembly MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for Polymerization->Microtubule Depolymerization->Tubulin MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis IC50_Troubleshooting Start Inconsistent IC50 Results CheckCells Review Cell Culture Practices Start->CheckCells CheckAssay Examine Assay Parameters Start->CheckAssay CheckCompound Verify Compound Integrity Start->CheckCompound Passage Consistent Passage Number? CheckCells->Passage Density Standardized Seeding Density? CheckCells->Density Duration Consistent Assay Duration? CheckAssay->Duration Endpoint Appropriate Assay Endpoint? CheckAssay->Endpoint Solubility Compound Soluble and Stable? CheckCompound->Solubility Solvent Consistent Solvent Control? CheckCompound->Solvent Passage->Start No ConsistentResults Consistent IC50 Achieved Passage->ConsistentResults Yes Density->Start No Density->ConsistentResults Yes Duration->Start No Duration->ConsistentResults Yes Endpoint->Start No Endpoint->ConsistentResults Yes Solubility->Start No Solubility->ConsistentResults Yes Solvent->Start No Solvent->ConsistentResults Yes

References

Validation & Comparative

Verubulin and Paclitaxel: A Comparative Analysis of Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MIAMI, FL – November 7, 2025 – A comprehensive review of preclinical data reveals the comparative efficacy of Verubulin (VERU-111), an oral tubulin inhibitor, and paclitaxel, a widely used chemotherapeutic, in various breast cancer models. This guide synthesizes available data on their mechanisms of action, in vitro and in vivo efficacy, and provides a detailed look at the experimental protocols underpinning these findings. The evidence suggests that while both agents are potent inhibitors of breast cancer cell proliferation, this compound may offer distinct advantages in treating taxane-resistant tumors.

Executive Summary

This compound and paclitaxel are both potent anti-cancer agents that target tubulin, a critical component of the cellular cytoskeleton. Their disruption of microtubule dynamics leads to cell cycle arrest and programmed cell death (apoptosis). Preclinical studies, particularly in triple-negative breast cancer (TNBC) models, demonstrate that this compound has comparable efficacy to paclitaxel in taxane-sensitive scenarios. Notably, this compound maintains its potency in paclitaxel-resistant models, highlighting its potential as a valuable therapeutic alternative.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and paclitaxel in various breast cancer cell lines.

Cell LineCancer SubtypeThis compound (VERU-111) IC50 (nM)Paclitaxel IC50 (nM)Citation
MDA-MB-231Triple-Negative8.2 - 233.1 - 300[1][2]
MDA-MB-468Triple-Negative9.6Not Specified[1]
SKBR3HER2-Positive14Not Specified[1]
MCF-7ER-PositiveNot Specified3,500[3]
BT-474ER-Positive, HER2-PositiveNot Specified19[3]
In Vitro Efficacy: Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The following data from studies on the MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrate the effects of this compound on these processes.

Cell LineAssayTreatmentInhibition (%)Citation
MDA-MB-231Migration8 nM VERU-11144[1]
MDA-MB-468Migration8 nM VERU-11137[1]
MDA-MB-231Invasion8 nM VERU-11150[1]
MDA-MB-468Invasion8 nM VERU-11145[1]

In a scratch wound assay, 16 nM of this compound was shown to effectively inhibit the migration of MDA-MB-231 and MDA-MB-468 cells.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.

Xenograft ModelTreatmentTumor Growth InhibitionCitation
MDA-MB-231 (taxane-sensitive)12.5 mg/kg VERU-111 (oral)80%[2]
MDA-MB-231 (taxane-sensitive)PaclitaxelSimilar to VERU-111[2][4]
Taxane-resistant TNBC PDXVERU-111Significant inhibition[2][4]
Taxane-resistant TNBC PDXPaclitaxelIneffective[2][4]

Mechanism of Action and Signaling Pathways

Both this compound and paclitaxel function as tubulin-targeting agents, but they do so through distinct mechanisms. Paclitaxel stabilizes microtubules, preventing their disassembly, while this compound inhibits tubulin polymerization, binding at the colchicine site.[1][4] This disruption of microtubule dynamics in both cases leads to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis.

The signaling cascades leading to apoptosis are complex and involve a series of molecular events. Upon G2/M arrest, both drugs trigger apoptotic pathways, as evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1] For paclitaxel, the PI3K/AKT and NF-κB signaling pathways have been shown to be involved in mediating its apoptotic effects.[5][6]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and paclitaxel.

Verubulin_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Caspase3 Cleaved Caspase-3 Apoptosis_Initiation->Caspase3 PARP Cleaved PARP Apoptosis_Initiation->PARP Cell_Death Apoptotic Cell Death Caspase3->Cell_Death PARP->Cell_Death

Caption: this compound's mechanism of action leading to apoptosis.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest PI3K_AKT PI3K/AKT Pathway G2M_Arrest->PI3K_AKT NFkB NF-κB Pathway G2M_Arrest->NFkB Apoptosis_Initiation Apoptosis Initiation PI3K_AKT->Apoptosis_Initiation Modulation NFkB->Apoptosis_Initiation Modulation Caspase3 Cleaved Caspase-3 Apoptosis_Initiation->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Protocols

The findings presented in this guide are based on a variety of established preclinical experimental protocols.

Cell Viability and Proliferation Assays
  • Method: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was used to determine the cytotoxic effects of this compound and paclitaxel on breast cancer cell lines. Cells were seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The absorbance, which correlates with the number of viable cells, was then measured.

  • Cell Lines: MDA-MB-231, MDA-MB-468, SKBR3, MCF-7, BT-474.

Cell Migration and Invasion Assays
  • Migration Assay (Scratch Wound Assay): A confluent monolayer of cells was "scratched" to create a cell-free area. The rate of cell migration to close the scratch was monitored over time in the presence or absence of the drugs.

  • Invasion Assay (Transwell Assay): Cancer cells were placed in the upper chamber of a Transwell insert coated with Matrigel, a basement membrane matrix. The lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., NSG mice) were used.

  • Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were injected into the mammary fat pad (orthotopic model) or subcutaneously.

  • Treatment: Once tumors reached a palpable size, mice were treated with either vehicle control, this compound (administered orally), or paclitaxel (administered intraperitoneally).[1]

  • Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors and organs were harvested for histological analysis to assess tumor growth, necrosis, and metastasis.

Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle after staining with DNA-binding dyes like propidium iodide.

  • Apoptosis Detection: Apoptosis was quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry. Western blotting was used to detect the expression of key apoptotic proteins such as cleaved caspase-3 and cleaved PARP.

The following diagram illustrates a general experimental workflow for comparing the in vivo efficacy of this compound and paclitaxel.

Experimental_Workflow Start Start Cell_Culture Culture Breast Cancer Cells (e.g., MDA-MB-231) Start->Cell_Culture Implantation Orthotopic Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle - this compound (Oral) - Paclitaxel (IP) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Harvest Tumors and Organs for Analysis Endpoint->Analysis Data Analyze Data: - Tumor Growth Inhibition - Metastasis - Histology Analysis->Data Conclusion Conclusion Data->Conclusion

Caption: In vivo experimental workflow for drug comparison.

Conclusion

The preclinical data strongly support the potential of this compound as an effective therapeutic agent for breast cancer, including aggressive subtypes like TNBC. Its efficacy is comparable to paclitaxel in taxane-sensitive models, and it demonstrates a significant advantage in overcoming taxane resistance. The oral bioavailability of this compound also presents a potential improvement in patient convenience over the intravenous administration of paclitaxel. Further clinical investigation is warranted to fully elucidate the therapeutic role of this compound in the management of breast cancer.

References

Verubulin in Combination with Other Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of verubulin's performance in combination with other chemotherapy agents, supported by experimental data from preclinical and clinical studies. This compound, a microtubule-destabilizing agent that binds to the colchicine site on β-tubulin, has shown promise in overcoming resistance to other classes of tubulin-targeting agents and in combination with DNA-damaging agents.

Executive Summary

This compound and its analogs (such as VERU-111) have demonstrated significant potential in combination cancer therapy. Clinical data supports its use with carboplatin in treating glioblastoma, showing a manageable safety profile and some efficacy in a heavily pre-treated patient population. Preclinical studies highlight its effectiveness in paclitaxel-resistant non-small cell lung cancer, where it exhibits synergistic effects when combined with cisplatin. The primary mechanism of action—disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis—provides a strong rationale for combinations with agents that have complementary mechanisms, such as DNA-damaging agents and potentially other classes of cytotoxic drugs.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound acts by binding to the colchicine-binding site of β-tubulin, which inhibits tubulin polymerization and leads to the disruption of the microtubule network.[1][2] This interference with microtubule dynamics has several downstream consequences for cancer cells:

  • G2/M Cell Cycle Arrest: The disruption of the mitotic spindle assembly prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is mediated by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Ultimately, this leads to the activation of executioner caspases, such as caspase-3, and programmed cell death.

dot

Verubulin_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 JNK JNK Pathway Activation G2M_Arrest->JNK Apoptosis Apoptosis Bcl2->Apoptosis Caspase Caspase Activation JNK->Caspase Caspase->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

This compound in Combination with Platinum-Based Agents

Clinical Study: this compound and Carboplatin in Relapsed Glioblastoma Multiforme

A Phase I clinical trial evaluated the safety and efficacy of this compound in combination with carboplatin in patients with relapsed glioblastoma multiforme (GBM).[4][5][6]

Key Findings:

  • The combination was found to be safe and well-tolerated.

  • The maximum tolerated dose (MTD) of this compound was established at 3.3 mg/m² when administered weekly for three weeks in a four-week cycle with carboplatin.[4][5]

  • Efficacy signals were observed, with some patients achieving partial response or stable disease.

Quantitative Data Summary:

ParameterValueReference
Number of Patients19[4][5]
This compound MTD3.3 mg/m²[4][5]
Median Progression-Free Survival (PFS)8 weeks[4][5]
6-month PFS Rate21%[4][5]
Partial Response2 patients[4][5]
Stable Disease5 patients[4][5]
Grade 3 or Greater Related Adverse Events21% of patients[4][5]

Experimental Protocol: Phase I Clinical Trial (NCT00401923)

  • Patient Population: Patients with glioblastoma multiforme in first or second relapse.

  • Treatment Regimen:

    • Three dose-escalation cohorts for this compound were tested: 2.1, 2.7, and 3.3 mg/m².

    • This compound was administered intravenously. Dosing schedules varied by cohort, with the MTD cohort receiving this compound weekly for 3 weeks of a 4-week cycle.

    • Carboplatin was administered intravenously at an area under the curve (AUC) of 4 on day 1 of each 4-week cycle for the higher dose cohorts.[4][5]

  • Assessments: Safety and tolerability were the primary endpoints. Efficacy was assessed using the Macdonald criteria.

Preclinical Study: VERU-111 and Cisplatin in Paclitaxel-Resistant NSCLC

In a preclinical study using a paclitaxel-resistant non-small cell lung cancer (NSCLC) xenograft model, the combination of VERU-111 (an oral analog of this compound) and cisplatin demonstrated the greatest tumor reduction compared to either agent alone.[7]

Quantitative Data Summary:

Treatment GroupTumor Growth InhibitionReference
VERU-111 (7.5 mg/kg, oral)69.0%[7]
VERU-111 (12.5 mg/kg, oral)77.7%[7]
Cisplatin (5 mg/kg, IP)70.1%[7]
VERU-111 (12.5 mg/kg) + Cisplatin (5 mg/kg)Greatest tumor reduction (exact % not specified)[7]

dot

Clinical_Trial_Workflow Patient_Population Relapsed Glioblastoma Multiforme Patients Dose_Escalation This compound Dose Escalation (2.1, 2.7, 3.3 mg/m²) Patient_Population->Dose_Escalation Treatment This compound + Carboplatin Administration Dose_Escalation->Treatment Safety_Assessment Monitor Safety and Tolerability Treatment->Safety_Assessment Efficacy_Assessment Assess Efficacy (Macdonald Criteria) Treatment->Efficacy_Assessment

Caption: Workflow for the Phase I clinical trial of this compound and carboplatin.

This compound in the Context of Taxane Resistance

A significant advantage of this compound is its ability to circumvent multidrug resistance mechanisms that affect other tubulin-targeting agents like paclitaxel. This compound is not a substrate for P-glycoprotein (P-gp), a major efflux pump that contributes to taxane resistance.

Preclinical Study: VERU-111 in Paclitaxel-Resistant NSCLC

A study on paclitaxel-sensitive and -resistant A549 NSCLC cells demonstrated that VERU-111 retained its cytotoxic activity in the resistant cell line, while paclitaxel was ineffective.[7]

Quantitative Data Summary (In Vitro):

Cell LineTreatment (16 nM)Colony Formation (% of Control)Reference
A549 (Paclitaxel-Sensitive)VERU-111~6%[7]
A549 (Paclitaxel-Sensitive)Paclitaxel~0%[7]
A549/TxR (Paclitaxel-Resistant)VERU-111~1.9%[7]
A549/TxR (Paclitaxel-Resistant)PaclitaxelNo significant inhibition[7]

Experimental Protocol: In Vitro and In Vivo Studies

  • Cell Lines: Paclitaxel-sensitive (A549) and -resistant (A549/TxR) human non-small cell lung cancer cell lines.

  • In Vitro Assays:

    • Cell Proliferation: Assessed using standard cell viability assays.

    • Colony Formation: Cells were treated with VERU-111 or paclitaxel, and colony formation was quantified.

    • Cell Cycle Analysis: Cells were treated with the respective drugs, stained with propidium iodide, and analyzed by flow cytometry.

    • Apoptosis Assay: Apoptosis was evaluated by measuring the expression of cleaved PARP and cleaved caspase-3 by Western blotting.

  • In Vivo Xenograft Model:

    • A549 or A549/TxR cells were implanted into nude mice.

    • Mice were treated with oral VERU-111, intraperitoneal paclitaxel, intraperitoneal cisplatin, or a combination of VERU-111 and cisplatin.

    • Tumor volume was measured throughout the study.

dot

Logical_Relationship cluster_0 Paclitaxel-Sensitive Cancer Cell cluster_1 Paclitaxel-Resistant Cancer Cell (P-gp Overexpression) Paclitaxel_S Paclitaxel Apoptosis_S Apoptosis Paclitaxel_S->Apoptosis_S Verubulin_S This compound Verubulin_S->Apoptosis_S Paclitaxel_R Paclitaxel Pgp P-gp Efflux Paclitaxel_R->Pgp Verubulin_R This compound Apoptosis_R Apoptosis Verubulin_R->Apoptosis_R No_Apoptosis_R No Apoptosis Pgp->No_Apoptosis_R

Caption: this compound bypasses P-gp mediated paclitaxel resistance.

Potential for Other Combinations

The mechanism of action of this compound suggests potential for synergistic combinations with other classes of chemotherapy agents beyond platinum compounds and taxanes. For instance, combination with DNA topoisomerase inhibitors or antimetabolites could be explored. However, to date, there is limited published data on this compound in combination with these agents. Studies with other microtubule inhibitors, such as eribulin (which also has a distinct binding site from taxanes), have shown synergistic effects with gemcitabine, suggesting a potential avenue for future investigation with this compound.

Conclusion

This compound, as a microtubule-destabilizing agent with a distinct binding site and the ability to overcome common resistance mechanisms, holds significant promise for combination chemotherapy. The clinical data with carboplatin and preclinical data with cisplatin and in taxane-resistant models provide a strong foundation for its further development. Future research should focus on elucidating the molecular mechanisms of synergy with various combination partners and exploring its efficacy in a broader range of cancer types.

References

Verubulin vs. Combretastatin A-4: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent microtubule-destabilizing agents, Verubulin and Combretastatin A-4, reveals distinct profiles in their chemical nature, clinical development, and activity against multidrug-resistant cancers. While both molecules target the colchicine-binding site of tubulin to disrupt microtubule dynamics and induce cell death, their origins, structural characteristics, and clinical trajectories present different considerations for researchers and drug development professionals.

This compound, a synthetic quinazoline derivative, and Combretastatin A-4, a natural product isolated from the African bushwillow tree Combretum caffrum, are both potent inhibitors of tubulin polymerization. Their shared mechanism of action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Combretastatin A-4 is often utilized in its water-soluble prodrug form, combretastatin A-4 phosphate (CA-4P), to improve its pharmaceutical properties. A key distinction of this compound is its ability to cross the blood-brain barrier, a significant advantage for treating brain malignancies. Furthermore, this compound has been shown to not be a substrate for several multidrug resistance (MDR) pumps, suggesting its potential efficacy in treating resistant tumors.

Quantitative Analysis: A Side-by-Side Comparison

To facilitate a direct comparison of the in vitro efficacy of this compound and combretastatin A-4, the following tables summarize their cytotoxic activities (IC50 values) against various cancer cell lines and their inhibitory effects on tubulin polymerization. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

This compound
Cell Line IC50 Assay Type
HeLaNot explicitly quantified, but demonstrated cytotoxic effectsSulforhodamine B (SRB) assay[1]
HepG20.005 µMMTT assay[1]
MCF7IC50 down to 1–4 nM (for analogues)MTT assay[2]
A549IC50 down to 1–4 nM (for analogues)MTT assay[2]
Combretastatin A-4
Cell Line IC50 Assay Type
HeLa1 µM (cytotoxicity observed)MTT assay[3]
JAR100 µM (cytotoxicity observed)MTT assay[3]
ARO (Anaplastic Thyroid Carcinoma)Significant cytotoxicity, comparable to paclitaxelNot specified[4]
KAT-4 (Anaplastic Thyroid Carcinoma)Significant cytotoxicity, comparable to paclitaxelNot specified[5]
Tubulin Polymerization Inhibition
Compound IC50 Assay Type
This compound Analogues7.2 ± 1.9 µM to 26 ± 6 µMFluorescence-based assay[2]
Combretastatin A-40.28 µM to 0.39 µM (for analogues)Fluorescence-based assay[6]

Experimental Protocols

Cytotoxicity Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 7 x 10³ cells/well in 200 µL of DMEM and incubated for 24 hours under standard conditions.[7]

  • Compound Treatment: Cells are then exposed to various concentrations of the test compounds for 48 hours.[7]

  • MTT Addition: After the incubation period, the medium is removed, and 200 µL of MTT solution (5 mg/mL in MEM without FCS) is added to each well. The plates are incubated for 6-7 hours in a 5% CO2 incubator.[8]

  • Solubilization and Measurement: Following incubation, 1 mL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 540 nm or 595 nm using a microplate reader.[7][8]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined graphically.[7][8]

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds for a specified duration.

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (wt/vol) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a wavelength of around 510 nm.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., >99% pure bovine brain tubulin at 3 mg/mL) in a polymerization buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.[9][10]

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a pre-warmed 96-well plate.[9]

  • Measurement: The plate is incubated at 37°C, and the absorbance at 340 nm is recorded every 60 seconds for one hour using a microplate reader. An increase in absorbance indicates tubulin polymerization.[9][11]

  • Data Analysis: The rate of polymerization is determined from the linear portion of the absorbance curve. The IC50 value for inhibition of tubulin polymerization is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and Combretastatin A-4 and a typical experimental workflow for evaluating their cytotoxic effects.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Effects This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule Destabilization Microtubule Destabilization Tubulin Dimer->Microtubule Destabilization Inhibition of Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Destabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for this compound and Combretastatin A-4.

Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment Add this compound or Combretastatin A-4 (various concentrations) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Data_Analysis Measure Absorbance and Calculate IC50 values Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining cytotoxicity.

Clinical Development and Applications

Both this compound and combretastatin A-4 phosphate have been evaluated in clinical trials for various cancers.

This compound: A phase II clinical trial of this compound for recurrent glioblastoma (GBM) showed modest activity.[12][13] In bevacizumab-naïve patients, the 6-month progression-free survival (PFS-6) was 14%.[12][13] The median overall survival was 9.9 months.[12] The treatment was generally well-tolerated, with fatigue, nausea, and constipation being the most common adverse events.[12] Another phase II study in combination with radiation and temozolomide for newly diagnosed GBM was terminated early for financial reasons but suggested the combination was well-tolerated.[14]

Combretastatin A-4 Phosphate (CA-4P): A phase II study of CA-4P in patients with advanced anaplastic thyroid carcinoma (ATC) demonstrated that approximately a quarter of patients experienced more than 3 months of progression-free survival.[15] While no objective responses were observed, 6 out of 18 patients had stable disease.[15] The median survival was approximately 20 weeks.[15] The therapy was well-tolerated, with mild to moderate nausea, vomiting, headache, and tumor pain being the most frequent side effects.[15] Combination therapies of CA-4P with other chemotherapeutic agents have shown promise in preclinical models of ATC.[5][16]

Activity Against Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Both this compound and combretastatin A-4 have shown potential in overcoming MDR.

This compound: this compound is not a substrate for several major MDR pumps, including P-glycoprotein, which are often responsible for decreased intracellular drug accumulation and subsequent resistance.[2][14] This characteristic suggests that this compound may be effective against tumors that have developed resistance to other chemotherapeutic agents.

Combretastatin A-4: Studies have indicated that combretastatin A-4 and its analogues are not substrates for P-glycoprotein.[17] Furthermore, CA-4P has been shown to reverse doxorubicin resistance in breast cancer cells, independent of its anti-angiogenic effects, by inhibiting P-glycoprotein function.[18] However, resistance to combretastatin A-4 can develop through alterations in β-tubulin isotype expression.[19]

Conclusion

This compound and combretastatin A-4 are both potent microtubule-destabilizing agents with significant anticancer potential. This compound, a synthetic compound, offers the advantage of blood-brain barrier penetration and the ability to evade common multidrug resistance mechanisms. Combretastatin A-4, a natural product, and its prodrug CA-4P have also demonstrated clinical activity and the potential to overcome multidrug resistance. The choice between these agents for further research and development may depend on the specific cancer type being targeted, the potential for central nervous system involvement, and the likelihood of pre-existing or acquired drug resistance. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the relative merits of these promising anticancer agents.

References

Verubulin Demonstrates Superiority in Overcoming Cross-Resistance to Conventional Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights Verubulin's potential as a powerful therapeutic agent against drug-resistant cancers. Comprehensive studies reveal that this compound, a novel tubulin inhibitor, effectively circumvents common resistance mechanisms that plague traditional microtubule-targeting drugs like taxanes and vinca alkaloids.

This compound, also known as VERU-111, is emerging as a promising candidate in oncology, particularly for its ability to maintain potent activity in cancer cells that have developed resistance to other tubulin inhibitors. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Crucially, this mechanism of action appears to be effective even in tumors overexpressing P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[1][3]

Comparative Efficacy in Drug-Resistant Cancer Models

A significant body of evidence from in vitro studies underscores this compound's advantages. In paclitaxel-resistant lung cancer cell lines, for instance, this compound demonstrated potent inhibitory activity, while the efficacy of paclitaxel and colchicine was significantly diminished.[1] Similarly, in taxane-resistant triple-negative breast cancer (TNBC) models, this compound not only inhibited cell proliferation and migration but also suppressed tumor growth and metastasis in vivo, a feat paclitaxel could not achieve in the resistant models.[4]

The ability of this compound to overcome resistance is not limited to taxanes. Studies on vincristine-resistant neuroblastoma cell lines have also shown that colchicine-binding site inhibitors, like this compound, can effectively impair the viability and function of these resistant cells.[5][6] This broad-spectrum activity against various forms of tubulin inhibitor resistance positions this compound as a valuable next-generation therapeutic.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other tubulin inhibitors in both drug-sensitive and drug-resistant cancer cell lines, illustrating this compound's retained potency.

Cell LineDrugIC50 (nM)Resistance Index (RI)Reference
A549 (Lung Cancer)This compound55.6-[1]
A549/TxR (Paclitaxel-Resistant)This compound102.91.9[1]
A549 (Lung Cancer)PaclitaxelNot Specified-[1]
A549/TxR (Paclitaxel-Resistant)PaclitaxelNot SpecifiedHigh[1]
HCT116 (Colon Cancer)This compound~1-4-[2]
Vincristine-Resistant SK-N-ASVincristine~200~100[5]
SK-N-AS (Neuroblastoma)Vincristine~2-[5]

Unraveling the Mechanism of Action and Resistance

The primary mechanism of resistance to taxanes and vinca alkaloids often involves the overexpression of the MDR1 gene, which codes for the P-glycoprotein efflux pump.[7][8][9] This pump actively removes the drugs from the cancer cell, reducing their intracellular concentration and thus their efficacy. This compound, however, is not a substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1][3]

Another mechanism of taxane resistance involves mutations in the β-tubulin gene or the overexpression of specific β-tubulin isotypes, such as βIII-tubulin.[7][10][11] These alterations can reduce the binding affinity of taxanes to their target. This compound's binding to the distinct colchicine site appears to be less affected by these changes, enabling it to bypass this form of resistance.[11][12]

Below is a diagram illustrating the signaling pathway of this compound compared to other tubulin inhibitors and the mechanisms of resistance.

cluster_0 Tubulin Inhibitors cluster_1 Mechanism of Action cluster_2 Mechanisms of Resistance This compound This compound ColchicineSite Binds to Colchicine Site on β-Tubulin This compound->ColchicineSite Targets Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp Not a substrate TubulinMutation β-Tubulin Mutations/ Isotype Overexpression This compound->TubulinMutation Less affected Taxanes Taxanes (e.g., Paclitaxel) TaxaneSite Binds to Taxane Site on β-Tubulin Taxanes->TaxaneSite Targets Taxanes->Pgp Susceptible to Taxanes->TubulinMutation Resistance via Vinca Vinca Alkaloids (e.g., Vincristine) VincaSite Binds to Vinca Domain on Tubulin Vinca->VincaSite Targets Vinca->Pgp Susceptible to Vinca->TubulinMutation Resistance via PolymerizationInhibition Inhibits Tubulin Polymerization ColchicineSite->PolymerizationInhibition PolymerizationStabilization Stabilizes Microtubules TaxaneSite->PolymerizationStabilization MicrotubuleDestabilization Destabilizes Microtubules VincaSite->MicrotubuleDestabilization G2MArrest G2/M Cell Cycle Arrest PolymerizationInhibition->G2MArrest PolymerizationStabilization->G2MArrest MicrotubuleDestabilization->G2MArrest Apoptosis Apoptosis G2MArrest->Apoptosis

Caption: Comparative mechanism of action and resistance pathways for tubulin inhibitors.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed experimental methodologies are crucial. Below are the protocols for key experiments used to evaluate the cross-resistance of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the concentration of a drug required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, paclitaxel, or other tubulin inhibitors. A control group with no drug is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules in vitro.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer is prepared.

  • Compound Addition: this compound or other inhibitors are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate of polymerization is determined from the initial linear phase of the fluorescence curve. The IC50 for polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.

  • Cell Treatment: Cells are treated with this compound or other tubulin inhibitors at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

The following diagram outlines the general workflow for assessing the cross-resistance of this compound.

start Start: Select Drug-Sensitive and -Resistant Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values for This compound and other inhibitors start->cytotoxicity tubulin_poly Tubulin Polymerization Assay Assess direct effect on microtubule assembly cytotoxicity->tubulin_poly cell_cycle Cell Cycle Analysis (Flow Cytometry) Quantify G2/M arrest cytotoxicity->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) Measure induction of cell death cytotoxicity->apoptosis data_analysis Data Analysis and Comparison Calculate Resistance Index Compare efficacy tubulin_poly->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion: Evaluate this compound's ability to overcome cross-resistance data_analysis->conclusion

Caption: Experimental workflow for cross-resistance studies.

References

Efficacy of Verubulin Analogs and Derivatives in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Verubulin (formerly known as MPC-6827 or Azixa) is a potent, small-molecule, microtubule-destabilizing agent that has garnered significant interest in oncology research.[1] It functions by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2][3] This mechanism disrupts the formation of the mitotic spindle, a critical structure for cell division, making it a powerful strategy against rapidly proliferating cancer cells.[4][5] Furthermore, this compound and its derivatives also act as vascular disrupting agents (VDAs), targeting the established blood vessels of tumors, which leads to rapid hemorrhagic necrosis and tumor cell death.[6][7]

While this compound itself has undergone clinical trials, including a Phase 2 trial for recurrent glioblastoma, its development has spurred extensive research into analogs and derivatives to enhance potency, improve selectivity, overcome multidrug resistance (MDR), and refine pharmacokinetic properties.[1][8][9] This guide provides a comparative analysis of this compound and its next-generation compounds, supported by experimental data for researchers and drug development professionals.

Performance Comparison: this compound vs. Analogs

The primary measure of in vitro efficacy for these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. Research has focused on modifying the quinazoline core of this compound to improve its anticancer activity.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values for this compound and several of its key analogs across a panel of human cancer cell lines.

Compound/AnalogCancer Cell LineTypeIC50 (nM)Key Findings
This compound (1) VariousMultiple~1-10Potent baseline activity against a range of tumor types.[2][6]
N-methylindol-5-yl Analog (10) Panel of 9 linesColon, Breast, Ovarian0.4 - 5.8 Consistently surpassed the antitumor efficacy of the lead compound, this compound, in seven of the nine tumor cell lines tested.[6][8] Docking studies suggest a tighter binding to the colchicine site.[6]
Saturated Tetrahydroquinazoline Analog (2c) MCF7, A549Breast, Lung1 - 4 Retained the high cytotoxicity of the parent molecule.[2] However, this modification did not lead to an increase in selectivity for cancer cells over non-cancerous cells in the tested lines.[2]
4-arylaminoquinazoline Analog (AQ-4) Panel of 7 linesLung, Breast, Liver etc.8 - 30 Showed potent activity against drug-resistant (cisplatin, paclitaxel, vincristine) cancer cells while exhibiting no toxicity towards normal cells.[10]
Compound 4a (this compound Analog) PC-3/TxRProstate (Taxane-Resistant)~6 Significantly reduced tumor proliferation in a taxane-resistant prostate cancer xenograft model, indicating its potential to overcome common resistance mechanisms.[8]
Quinazoline Derivatives (Compounds 24–33) MDA-MB-435Melanoma0.6 - 12.4 A series of derivatives with modifications at the 2- and 4-positions of the quinazoline scaffold showed potent antiproliferative effects and the ability to depolymerize microtubules.[11]

Core Mechanism of Action

This compound and its derivatives share a common mechanism of disrupting microtubule dynamics. The process begins with the binding of the drug to the colchicine site on tubulin heterodimers. This interference prevents the polymerization of tubulin into microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.

G cluster_drug Drug Action cluster_cellular Cellular Consequences This compound This compound / Analog Tubulin α/β-Tubulin Heterodimer (Colchicine Site) This compound->Tubulin Binds to Binding Drug-Tubulin Complex This compound->Binding Tubulin->Binding Polymerization Microtubule Polymerization (Inhibited) Binding->Polymerization Prevents Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for this compound and its analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound analog (e.g., from 0.1 nM to 10 µM) for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on tubulin assembly.

  • Reaction Mixture: Purified tubulin protein is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice.

  • Compound Addition: The this compound analog or a control substance (e.g., paclitaxel as a promoter, colchicine as an inhibitor) is added to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C.

  • Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time (e.g., for 60 minutes). Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the control.

Immunofluorescence Microscopy for Microtubule Disruption

This technique visualizes the microtubule network within cells to observe the effects of drug treatment.[2]

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the this compound analog at a concentration around its IC50 value for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. Drug-induced disruption is seen as a diffuse and disorganized tubulin pattern compared to the well-defined filamentous network in control cells.[2]

Apoptosis Assay via Flow Cytometry

This assay quantifies the induction of apoptosis in a cell population.[2]

  • Cell Treatment: Cells are treated with the this compound analog for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[2]

  • Analysis: The stained cells are analyzed by a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Preclinical Development Workflow

The path from a promising compound to a clinical candidate involves a structured series of evaluations. The following workflow illustrates the typical preclinical assessment process for a novel this compound derivative.

G cluster_MoA MoA Confirmation A Synthesis & Characterization of New Analog B In Vitro Screening (MTT/SRB Cytotoxicity Assays) A->B C Mechanism of Action Studies B->C D Lead Compound Selection B->D Potent & Selective? C->D E In Vivo Efficacy (Xenograft Models) D->E Yes F Pharmacokinetics (ADME) & Toxicology Studies E->F G IND-Enabling Studies F->G C1 Tubulin Polymerization Assay C2 Immunofluorescence C3 Cell Cycle Analysis

Caption: Standard preclinical workflow for a new this compound analog.

Future Perspectives

The development of this compound analogs continues to be a promising area in cancer therapy.[1][3] Key future directions include:

  • Overcoming Resistance: Designing compounds that are not substrates for multidrug resistance pumps like P-glycoprotein remains a high priority.[8][12]

  • Improving Brain Penetration: For malignancies like glioblastoma, enhancing the ability of these drugs to cross the blood-brain barrier is critical.[1]

  • Dual-Target Inhibitors: Creating hybrid molecules that target both tubulin and another oncogenic pathway, such as a specific kinase, could provide synergistic effects and reduce the likelihood of resistance.[10]

The continued exploration of the quinazoline scaffold, guided by structure-activity relationship (SAR) studies and molecular modeling, holds the potential to yield next-generation tubulin inhibitors with superior efficacy and a wider therapeutic window for treating a variety of cancers.[1]

References

Verubulin's Efficacy in Overcoming Multi-Drug Resistance in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multi-drug resistance (MDR) is a significant barrier to effective cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Microtubule-targeting agents (MTAs), such as taxanes (e.g., paclitaxel) and vinca alkaloids, are mainstays of cancer treatment but are frequently rendered ineffective by these resistance mechanisms.[2][3]

Verubulin (also known as MPC-6827) and its orally available analogue VERU-111 are potent, small-molecule tubulin depolymerizing agents that represent a promising strategy to circumvent MDR.[4][5] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, inducing mitotic arrest, and ultimately leading to apoptosis.[1][4][6] A key feature of this compound and its derivatives is their ability to evade recognition and transport by MDR pumps, allowing them to maintain potent cytotoxic activity in cancer cells that have developed resistance to other MTAs.[1][5][7]

This guide provides a comparative analysis of this compound's performance against MDR cancer cells, supported by experimental data and detailed methodologies for key assays.

Mechanism of Action: Evading MDR Efflux

This compound's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site, which leads to microtubule destabilization.[4][6][8] This disruption of the microtubule network arrests the cell cycle in the G2/M phase and triggers the apoptotic cascade.[1][8]

Crucially, unlike taxanes and vinca alkaloids, this compound and its derivatives are poor substrates for P-gp and other ABC transporters.[1][7] This allows the drug to accumulate to cytotoxic concentrations within resistant cancer cells, overcoming the primary mechanism of MDR.

cluster_0 MDR Cancer Cell Verubulin_in This compound Verubulin_target Binds to Colchicine Site on Tubulin Dimer Verubulin_in->Verubulin_target Enters cell Microtubule_disrupt Microtubule Depolymerization Verubulin_target->Microtubule_disrupt G2M_arrest G2/M Phase Arrest Microtubule_disrupt->G2M_arrest Apoptosis_V Apoptosis G2M_arrest->Apoptosis_V Paclitaxel_in Paclitaxel Pgp_pump P-glycoprotein (MDR Pump) Paclitaxel_in->Pgp_pump Enters cell Paclitaxel_target Binds to Taxane Site on Microtubule Paclitaxel_in->Paclitaxel_target Reduced intracellular concentration Paclitaxel_out Paclitaxel Efflux Pgp_pump->Paclitaxel_out Actively pumped out Microtubule_stabilize Microtubule Hyper-stabilization Paclitaxel_target->Microtubule_stabilize G2M_arrest_P G2/M Phase Arrest (Reduced Efficacy) Microtubule_stabilize->G2M_arrest_P Apoptosis_P Reduced Apoptosis G2M_arrest_P->Apoptosis_P start 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate incubate1 2. Incubate 24h (Allow cells to adhere) start->incubate1 treat 3. Add Drug (Increasing concentrations) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read end 9. Calculate IC50 read->end This compound This compound Tubulin Tubulin Dimer Binding (Colchicine Site) This compound->Tubulin MT_disrupt Microtubule Depolymerization Tubulin->MT_disrupt Mitotic_spindle Mitotic Spindle Disruption MT_disrupt->Mitotic_spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_spindle->SAC Mitotic_arrest Prolonged Mitotic Arrest (G2/M Phase) SAC->Mitotic_arrest Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) Mitotic_arrest->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation (Apoptosome) CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal of Verubulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Verubulin, a potent microtubule inhibitor. Researchers, scientists, and drug development professionals handling this compound must adhere to the following procedures to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical.

Guiding Principles for this compound Waste Management

All personnel must handle this compound and its associated waste with care, following all institutional and local regulations for cytotoxic and antineoplastic agents. The primary goals of these procedures are to prevent accidental exposure and to avoid the release of this environmentally hazardous substance into the sewer system or general waste stream.

Segregation and Collection of this compound Waste

Proper segregation of this compound waste at the point of generation is the most critical step. Do not mix this compound waste with other chemical or biological waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Table 1: this compound Waste Stream Classification and Collection

Waste TypeDescriptionCollection Container
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and chemically resistant bench paper.Lined, puncture-resistant container clearly labeled "This compound Solid Waste " and/or "Cytotoxic Waste ".
Liquid Waste Unused or expired this compound solutions, cell culture media containing this compound, and the first rinse of contaminated glassware.Leak-proof, shatter-resistant container (e.g., high-density polyethylene) clearly labeled "This compound Liquid Waste " and/or "Cytotoxic Liquid Waste ". Do not fill containers beyond 80% capacity.
Sharps Waste Needles, syringes, and scalpels contaminated with this compound.Puncture-proof sharps container clearly labeled "This compound Sharps Waste " and/or "Cytotoxic Sharps ".
Empty Containers Original this compound vials or containers.Triple-rinse with a suitable solvent (e.g., ethanol or DMSO followed by water). Collect the rinsate as this compound liquid waste. Deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination protocol:

  • Initial Rinse: Rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., DMSO or ethanol). Dispose of this initial rinsate into the designated "This compound Liquid Waste " container.

  • Second Rinse: Perform a second rinse with the same solvent and collect it in the same waste container.

  • Aqueous Rinse: Rinse the glassware thoroughly with water. This rinsate can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Final Cleaning: Proceed with standard laboratory washing procedures.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of materials that have come into contact with this compound.

Verubulin_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_waste_streams Waste Segregation cluster_disposal_path Final Disposal start Material potentially contaminated with this compound is_contaminated Is the material contaminated? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collection Store in labeled, sealed, secondary containment solid_waste->collection liquid_waste->collection sharps_waste->collection pickup Arrange for pickup by institutional EHS or licensed waste contractor collection->pickup end Proper Disposal via approved facility pickup->end

Caption: Decision workflow for the segregation and disposal of this compound-contaminated materials.

Storage of this compound Waste

Store all segregated this compound waste in a designated, secure area away from general laboratory traffic. The storage area should be clearly marked with appropriate hazard symbols. Ensure all waste containers are tightly sealed to prevent leaks or spills.

Emergency Procedures for Spills

In the event of a this compound spill, immediately alert others in the area. Wearing appropriate PPE (including double gloves, a lab coat, and safety glasses), contain the spill with absorbent material. For small spills, gently clean the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as this compound solid waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

Disclaimer: These procedures are a general guide. Always consult your institution's specific policies and your local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.

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